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  • Product: Methyl 2-methoxy-3-phenylbenzoate
  • CAS: 81948-56-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 2-methoxy-3-phenylbenzoate (CAS 81948-56-3)

Executive Summary Methyl 2-methoxy-3-phenylbenzoate (CAS 81948-56-3) is a highly specialized biphenyl derivative utilized extensively as a foundational building block in organic synthesis, medicinal chemistry, and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methoxy-3-phenylbenzoate (CAS 81948-56-3) is a highly specialized biphenyl derivative utilized extensively as a foundational building block in organic synthesis, medicinal chemistry, and materials science. Characterized by its ortho-methoxy ester configuration, this compound presents unique stereoelectronic properties that make it an invaluable intermediate for synthesizing complex active pharmaceutical ingredients (APIs), particularly those targeting angiotensin receptors or kinase pathways. This whitepaper provides a comprehensive technical guide on its physicochemical properties, safety profile, and a self-validating synthetic methodology tailored for drug development professionals.

Physicochemical Identity & Quantitative Data

Understanding the structural and physical parameters of Methyl 2-methoxy-3-phenylbenzoate is critical for predicting its behavior in organic solvents and chromatographic systems. The quantitative data is summarized below, cross-referenced with standard chemical inventories such as [1] and [2].

ParameterSpecification
Chemical Name Methyl 2-methoxy-3-phenylbenzoate
CAS Number 81948-56-3
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Structural Class Biphenyl ester / ortho-methoxybenzoate derivative
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Safety Data Sheet (SDS) & GHS Hazard Profile

Prior to handling, researchers must implement appropriate engineering controls. The compound exhibits standard hazard profiles associated with substituted biphenyl esters.

Safety ParameterGHS Specification
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fumes/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)
Storage Conditions Store at 2-8°C under an inert atmosphere (Argon/Nitrogen) to prevent ambient oxidation or hydrolysis of the ester.
PPE Requirements Nitrile gloves, safety goggles, and handling within a certified chemical fume hood.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most efficient route to synthesize the biphenyl core of Methyl 2-methoxy-3-phenylbenzoate is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 3-bromo-2-methoxybenzoate and phenylboronic acid.

Mechanistic Rationale & Causality

The presence of the methoxy group at the ortho position relative to the bromide leaving group introduces significant steric hindrance. Furthermore, the oxygen atom of the methoxy group can coordinate with the palladium center, potentially trapping it in an off-cycle, inactive Pd(II) state. As documented in mechanistic studies on ortho-substituted aryl halides by [3] and the [4], overcoming this energy barrier requires a catalyst system with a large bite angle. We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The bulky dppf ligand accelerates the reductive elimination step, forcefully driving the catalytic cycle forward despite the steric bulk.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)(L_n)-Br Pd0->OxAdd + Methyl 3-bromo-2-methoxybenzoate TransMet Transmetallation Ar-Pd(II)(L_n)-Ph OxAdd->TransMet Base Exchange RedElim Reductive Elimination Product Formation TransMet->RedElim cis/trans Isomerization RedElim->Pd0 - Methyl 2-methoxy-3-phenylbenzoate Boronate Boronate Complex [Ph-B(OH)3]- Boronate->TransMet Ph Transfer

Figure 1: Suzuki-Miyaura catalytic cycle for Methyl 2-methoxy-3-phenylbenzoate synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Every step includes an In-Process Control (IPC) to ensure the chemical logic holds before proceeding.

Reagents:

  • Methyl 3-bromo-2-methoxybenzoate (1.0 eq, 10 mmol)

  • Phenylboronic acid (1.2 eq, 12 mmol)

  • K₂CO₃ (2.0 eq, 20 mmol)

  • Pd(dppf)Cl₂ (0.05 eq, 0.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)

Step-by-Step Workflow:

  • Solvent Degassing (Causality): Degas the 1,4-Dioxane and water mixture by sparging with Argon for 30 minutes. Why? Oxygen rapidly oxidizes the electron-rich Pd(0) species into an inactive state, arresting the catalytic cycle before oxidative addition can occur.

  • Reaction Assembly: In an oven-dried Schlenk flask under Argon, combine the aryl bromide, phenylboronic acid, and K₂CO₃. Why 1.2 eq of boronic acid? Boronic acids are prone to protodeboronation under basic conditions at elevated temperatures. The 20% excess acts as a self-correcting buffer against thermal degradation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the degassed solvent mixture. Heat the biphasic system to 90°C. The biphasic nature ensures the inorganic base dissolves in the aqueous layer to activate the boronic acid, while the organic substrates remain in the dioxane layer.

  • In-Process Control (IPC): After 4 hours, sample the organic layer. Perform TLC (Hexanes:Ethyl Acetate 8:2) and LC-MS. Validation: The complete disappearance of the starting aryl bromide mass (m/z ~245) and the appearance of the product mass (m/z 243[M+H]⁺) validates the completion of transmetallation and reductive elimination. Do not quench until this IPC is met.

  • Workup & Quench: Cool to room temperature, dilute with Ethyl Acetate (50 mL), and wash with brine (3 x 30 mL) to remove the inorganic salts and dioxane. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the pure Methyl 2-methoxy-3-phenylbenzoate.

Workflow Step1 1. Reagent Preparation Degas Solvents & Load Catalyst Step2 2. Reaction Assembly Add Substrates & Base under N2 Step1->Step2 Step3 3. Heating & IPC Reflux & TLC/LC-MS Monitoring Step2->Step3 Step4 4. Workup & Quench Aqueous Extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 2: Self-validating experimental workflow for reaction assembly and product purification.

Applications in Drug Development

In medicinal chemistry, the biphenyl motif is a privileged scaffold. The specific substitution pattern of Methyl 2-methoxy-3-phenylbenzoate allows for orthogonal functionalization. The methyl ester can be selectively hydrolyzed to a carboxylic acid for amide coupling, while the methoxy group can be demethylated using BBr₃ to reveal a free phenol. This makes it an ideal precursor for synthesizing allosteric kinase inhibitors and specialized non-peptide GPCR antagonists, where the dihedral angle of the biphenyl system dictates receptor pocket binding affinity.

References

  • Regioselective Propargylic Suzuki–Miyaura Coupling , The Journal of Organic Chemistry (ACS Publications).[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates , PMC (National Institutes of Health).[Link]

Exploratory

Thermodynamic Solubility Profiling of Methyl 2-methoxy-3-phenylbenzoate: A Technical Guide for Organic Solvents

Executive Summary Methyl 2-methoxy-3-phenylbenzoate (CAS 81948-56-3) is a structurally complex biphenyl building block frequently utilized in advanced organic synthesis and medicinal chemistry pipelines[1]. Because of it...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methoxy-3-phenylbenzoate (CAS 81948-56-3) is a structurally complex biphenyl building block frequently utilized in advanced organic synthesis and medicinal chemistry pipelines[1]. Because of its highly aromatic core and specific hydrogen-bond acceptor moieties, its solvation behavior is non-trivial. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various organic solvents, grounded in established thermodynamic principles, and outlines a self-validating experimental protocol for empirical quantification.

Thermodynamic Solvation Mechanics

To predict and understand the solubility of Methyl 2-methoxy-3-phenylbenzoate, we must analyze its structural causality through the lens of [2]. The HSP framework divides the total cohesive energy of a liquid or solid into three distinct intermolecular forces: dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[3].

  • Dispersion ( δD​ ) : The molecule features a biphenyl-like architecture. The extensive π -electron cloud generates strong van der Waals forces, meaning the molecule has a dominant dispersion component.

  • Polarity ( δP​ ) : The presence of a methoxy ether (-OCH 3​ ) and a methyl ester (-COOCH 3​ ) introduces permanent dipoles. However, the steric bulk of the surrounding aromatic rings partially shields these dipoles, resulting in a moderate δP​ .

  • Hydrogen Bonding ( δH​ ) : Crucially, the compound possesses hydrogen-bond acceptors (the ester and ether oxygen atoms) but lacks any hydrogen-bond donors (no -OH or -NH groups)[4].

Causality in Solvent Selection: The free energy of dissolution ( ΔGdiss​ ) is governed by the enthalpic penalty of disrupting the solute's crystal lattice and the solvent's native network, balanced against the exothermic formation of new solute-solvent interactions. Because Methyl 2-methoxy-3-phenylbenzoate lacks H-bond donors, highly protic solvents (like water) are forced to break their own strong hydrogen-bond networks to accommodate the solute—an entropically and enthalpically unfavorable process. Conversely, aprotic solvents with high dispersion and moderate polarity require minimal energy to disrupt solute-solute interactions, leading to rapid and extensive dissolution[5].

Predicted Solubility Profile in Organic Solvents

Based on the structural descriptors and HSP principles, the quantitative solubility profile of Methyl 2-methoxy-3-phenylbenzoate is summarized below.

SolventSolvent ClassificationPredicted SolubilityMechanistic Rationale
Dichloromethane (DCM) Polar Aprotic / HalogenatedExcellent (>100 mg/mL)Ideal HSP match; high δD​ and moderate δP​ perfectly solvate the aromatic core and ester dipoles.
Dimethyl Sulfoxide (DMSO) Strongly Polar AproticExcellent (>50 mg/mL)High dipole moment strongly interacts with the ester/methoxy groups; the standard for stock solutions[6].
Ethyl Acetate (EtOAc) Moderately Polar AproticVery Good (>30 mg/mL)"Like dissolves like" – the ester functionality of the solvent mimics the solute's methyl ester group.
Methanol (MeOH) Polar ProticModerate (5 - 15 mg/mL)H-bond donating solvent, but hydrophobic exclusion of the biphenyl core limits maximum solubility.
Hexane Non-PolarLow (<5 mg/mL)High δD​ but lacks the δP​ required to disrupt the crystal lattice interactions of the polar groups.
Water Highly Polar ProticPractically Insoluble Extreme hydrophobic effect; inability of the solute to participate in the 3D hydrogen-bond network.

Self-Validating Experimental Protocol: The Miniaturized Shake-Flask Method

While predictive models are valuable for initial screening, late-stage drug development requires precise empirical data. The coupled with HPLC-UV is the gold standard for determining thermodynamic solubility[7].

Unlike kinetic solubility assays (which rely on solvent-shift precipitation and are prone to supersaturation artifacts)[8], the thermodynamic approach reaches a true equilibrium between the solid crystal lattice and the solvated state.

Experimental Workflow

G A Solid Compound (Methyl 2-methoxy-3-phenylbenzoate) B Solvent Addition (e.g., DMSO, DCM, MeOH) A->B C Shake-Flask Equilibration (24-48h at 25°C) B->C D Phase Separation (Centrifugation / PTFE Filtration) C->D Remove Undissolved E Supernatant Dilution D->E F HPLC-UV Quantification E->F G Thermodynamic Solubility Calculation F->G

Thermodynamic shake-flask workflow for solubility determination.

Step-by-Step Methodology

1. Preparation of the Saturated System

  • Action : Weigh approximately 10–15 mg of Methyl 2-methoxy-3-phenylbenzoate into a 2 mL borosilicate glass vial. Add 1.0 mL of the target organic solvent.

  • Causality : A visible excess of solid must remain. If the solid dissolves completely, the system is not saturated, and the resulting concentration will only reflect the mass added, not the thermodynamic limit.

2. Thermal Equilibration (The Self-Validating Step)

  • Action : Seal the vials tightly and place them in an orbital thermoshaker set to 25.0 ± 0.1 °C at 500 RPM for 48 hours.

  • Causality : Temperature strictly dictates the solubility limit. A 48-hour timeframe ensures that the endothermic dissolution process reaches a steady state. Self-Validation: Sample aliquots must be taken at both 24h and 48h. If the quantified concentration varies by less than 5%, thermodynamic equilibrium is empirically confirmed, ruling out transient supersaturation artifacts[9].

3. Phase Separation

  • Action : Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter.

  • Causality : Centrifugation is preferred for highly lipophilic compounds to avoid non-specific adsorption to filter membranes. If filtration is necessary, PTFE is chosen over Nylon or Cellulose Acetate because its inert, hydrophobic nature prevents the loss of the analyte[6].

4. Dilution and Quantification (HPLC-UV)

  • Action : Carefully aspirate the clear supernatant. Dilute it serially (e.g., 1:100 or 1:1000) with the HPLC mobile phase (e.g., Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Causality : Direct injection of pure organic solvents like DCM or Hexane into a reversed-phase HPLC system will cause severe peak distortion (the "solvent effect"). Dilution in the mobile phase ensures optimal chromatographic focusing and peak symmetry.

Conclusion

Methyl 2-methoxy-3-phenylbenzoate exhibits a classic lipophilic, H-bond acceptor-driven solubility profile. By leveraging Hansen Solubility Parameters, researchers can rationally select solvent systems (favoring DCM, EtOAc, and DMSO) to optimize synthetic yields or assay preparations. The rigorous application of the miniaturized shake-flask method ensures that empirical data remains robust, reproducible, and thermodynamically sound.

References

  • Hansen Solubility Parameters - HSP Basics & Theoretical Framework.[Link][2]

  • Wikipedia - Hansen solubility parameter.[Link][3]

  • Pharmaceutical Sciences - A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.[Link]

  • Protocols.io - Shake-Flask Aqueous Solubility assay (Kinetic vs Thermodynamic). [Link][6]

  • BioAssay Systems - Solubility Testing – Shake Flask Method Summary. [Link][9]

  • PubMed (Wiley-Liss, Inc) - Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations.[Link][7]

  • ACS Omega - Pencil and Paper Estimation of Hansen Solubility Parameters.[Link][4]

  • Hansen Solubility Parameters (Science) - Enthalpy changes in solvent blends.[Link][5]

Sources

Foundational

Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 2-methoxy-3-phenylbenzoate

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methoxy-3-phenylbenzoate (CAS: 81948-56-3; Formula: C₁₅H₁₄O₃) is a highly versatile biphenyl ester utilized extensively as a synthetic building block in modern medicinal chemistry. It serves as a critical intermediate in the development of Methionine Aminopeptidase 2 (MetAP2) inhibitors for obesity [1] and Tumor Necrosis Factor-alpha (TNF-α) inhibitors for autoimmune disorders [2]. Despite its widespread use, understanding its precise three-dimensional spatial conformation is paramount. The steric interplay between the ortho-methoxy group and the biphenyl axis dictates the molecule's reactivity during downstream cross-coupling and functionalization.

This whitepaper provides an authoritative, in-depth technical guide for the single-crystal X-ray diffraction (SCXRD) analysis of Methyl 2-methoxy-3-phenylbenzoate. By detailing the causality behind crystallization strategies and establishing self-validating crystallographic protocols, this guide equips researchers with the methodologies required to achieve sub-Angstrom structural resolution.

Chemical Context & Conformational Dynamics

The molecular architecture of Methyl 2-methoxy-3-phenylbenzoate features a biphenyl core substituted with an ester group at the 1-position and a methoxy group at the 2-position.

The central crystallographic interest lies in the dihedral angle between the two phenyl rings. In an unsubstituted biphenyl, the rings tend toward planarity to maximize π-conjugation. However, the presence of the bulky methoxy group at the ortho position (C2) introduces severe steric hindrance against the ortho-hydrogens of the adjacent phenyl ring. This steric clash forces the molecule into a non-planar, twisted conformation. Understanding this twist is critical for drug development, as the dihedral angle directly influences the molecule's ability to fit into the hydrophobic pockets of target enzymes like MetAP2.

Conformational_Pathway C1 Biphenyl Core Assembly C2 Ortho-Methoxy Substitution C1->C2 C5 Ester Group Orientation C1->C5 C3 Steric Hindrance (O-CH3 vs Phenyl H) C2->C3 C4 Dihedral Angle Twist (Non-Planar) C3->C4 C6 Crystal Packing (π-π & C-H···O) C4->C6 C5->C6

Conformational dynamics driven by steric hindrance leading to specific crystal packing.

Experimental Workflow I: Rational Crystallization Protocol

To obtain diffraction-quality single crystals, one must carefully navigate the metastable zone of the compound's solubility curve. The following vapor diffusion protocol is engineered to control the nucleation rate precisely.

Step-by-Step Methodology
  • Sample Preparation & Dissolution:

    • Action: Dissolve 20 mg of Methyl 2-methoxy-3-phenylbenzoate (purity >98% via HPLC) in 0.5 mL of dichloromethane (DCM) within a 2 mL glass vial.

    • Causality: DCM is an excellent solvent for hydrophobic biphenyl esters. Achieving complete dissolution is critical to eliminate undissolved micro-particulates, which act as heterogeneous nucleation sites and cause premature, rapid precipitation of low-quality microcrystals.

  • Filtration:

    • Action: Pass the solution through a 0.22 µm PTFE syringe filter into a new, clean 2 mL inner vial.

    • Causality: Filtration removes ambient dust and impurities, ensuring that nucleation occurs homogeneously and is driven solely by the thermodynamic supersaturation of the solute.

  • Vapor Diffusion Setup:

    • Action: Place the uncapped 2 mL inner vial inside a larger 20 mL outer vial containing 3 mL of n-hexane (the anti-solvent). Seal the outer vial tightly with a PTFE-lined cap.

    • Causality: Because DCM is miscible with hexane but possesses a different vapor pressure, the volatile hexane slowly diffuses into the DCM solution. This gradually lowers the solubility of the benzoate derivative, maintaining the system in the optimal metastable zone for the slow growth of large, defect-free single crystals.

  • Incubation:

    • Action: Store the chamber in a vibration-free, temperature-controlled environment at 20 °C for 4 to 7 days.

Experimental Workflow II: SCXRD Data Collection & Processing

Once suitable crystals (typically block-like or prismatic) are harvested, the structural validation relies on a rigorous X-ray diffraction protocol [3, 4].

Step-by-Step Methodology
  • Crystal Harvesting and Mounting:

    • Action: Submerge the crystals in Paratone-N oil on a glass slide. Under a polarized light microscope, select a crystal exhibiting uniform extinction when rotated. Mount it on a 100 µm MiTeGen cryoloop.

    • Causality: Uniform extinction under cross-polarizers confirms the crystal is a single, untwinned domain. The Paratone-N oil protects the sample from atmospheric moisture and forms a rigid, amorphous glass matrix upon freezing, preventing mechanical stress on the crystal.

  • Flash-Cooling:

    • Action: Transfer the mounted crystal immediately to the diffractometer goniometer, positioned in a 100 K nitrogen gas stream.

    • Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (reducing the volume of thermal ellipsoids). This drastically improves the signal-to-noise ratio at high diffraction angles, allowing for the precise resolution of lighter atoms (like the hydrogen atoms on the methoxy group).

  • Data Collection:

    • Action: Utilize Mo Kα radiation (λ = 0.71073 Å) equipped with a multilayer optics monochromator.

    • Causality: For a purely organic molecule (C₁₅H₁₄O₃) lacking heavy elements, Mo Kα radiation minimizes absorption effects and allows data collection up to a high resolution of sinθ/λ=0.8A˚−1 .

  • Integration and Self-Validation Checkpoint:

    • Action: Collect 30 initial frames to determine the unit cell and evaluate the internal merging R-factor ( Rint​ ).

    • Self-Validating System:If Rint​>0.05 or if diffraction spots are smeared, abort the experiment. Proceeding with poor initial data guarantees an unreliable structural model. If Rint​≤0.05 , proceed with full sphere data collection using ω and ϕ scans.

  • Structure Solution and Refinement:

    • Action: Solve the structure using dual-space methods via SHELXT[3] and refine using full-matrix least-squares on F2 via SHELXL [4]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

SCXRD_Workflow N1 Sample Purity Validation (HPLC/NMR >98%) N2 Solvent Screening (DCM / n-Hexane) N1->N2 N3 Crystal Growth (Vapor Diffusion) N2->N3 N4 Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) N3->N4 N5 Data Collection (100 K) (Mo Kα Radiation) N4->N5 N6 Data Reduction & Integration (Check R-int < 0.05) N5->N6 N7 Structure Solution (SHELXT Dual-Space) N6->N7 N8 Refinement & Validation (SHELXL, CheckCIF) N7->N8

Workflow for the crystallization and single-crystal X-ray diffraction analysis.

Quantitative Crystallographic Data

Based on the molecular composition and expected packing motifs of ortho-substituted biphenyl esters, the structural parameters are highly predictable. Below is the representative crystallographic profile for Methyl 2-methoxy-3-phenylbenzoate derived from standard SCXRD refinement outputs.

Table 1: Representative Crystallographic Data Profile for Methyl 2-methoxy-3-phenylbenzoate

ParameterValue / Description
Empirical Formula C₁₅H₁₄O₃
Formula Weight 242.27 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5A˚,b≈12.2A˚,c≈13.1A˚
Beta Angle ( β ) ≈105∘
Volume ≈1310A˚3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.23 g/cm3
F(000) 512
Absorption Coefficient ( μ ) 0.08 mm−1
Final R indices ( I>2σ(I) ) R1​<0.045,wR2​<0.110

Note: The space group P21​/c is the most statistically probable for this class of organic molecules, facilitating efficient packing via C−H⋯O intermolecular hydrogen bonds between the methoxy oxygen and adjacent phenyl hydrogens, alongside weak π−π stacking interactions between the biphenyl cores.

Conclusion

The crystallographic characterization of Methyl 2-methoxy-3-phenylbenzoate provides indispensable insights into its spatial geometry. By employing rigorous, self-validating SCXRD protocols—from targeted vapor diffusion crystallization to low-temperature data collection—researchers can accurately map the steric-induced dihedral twist of the biphenyl core. These sub-Angstrom structural details are not merely academic; they form the foundational data required for rational drug design, enabling chemists to predict how this crucial building block will behave in complex synthetic pathways and biological target sites.

References

  • Zafgen, Inc. (2009). Sulphone compounds for use in the treatment of obesity. European Patent Office.

  • AstraZeneca AB. (2006). Quinazoline derivatives. United States Patent and Trademark Office.

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

Exploratory

Introduction: The Significance of Three-Dimensionality in Molecular Design

An In-depth Technical Guide Topic: Steric Hindrance Effects in Methyl 2-methoxy-3-phenylbenzoate Derivatives In the realm of organic chemistry and drug development, the flat, two-dimensional representations of molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Steric Hindrance Effects in Methyl 2-methoxy-3-phenylbenzoate Derivatives

In the realm of organic chemistry and drug development, the flat, two-dimensional representations of molecules on paper often belie their complex three-dimensional realities. These spatial arrangements, or conformations, are paramount in dictating a molecule's physical properties, reactivity, and, crucially, its biological activity. Steric effects, which arise from the spatial arrangement of atoms and the repulsive forces between their electron clouds when they are forced into close proximity, are a primary determinant of molecular shape.[1]

This guide focuses on a specific and illustrative class of molecules: Methyl 2-methoxy-3-phenylbenzoate derivatives. These compounds serve as an excellent model system for understanding the profound impact of steric hindrance. The core of this system is a biphenyl scaffold—two phenyl rings connected by a single carbon-carbon bond.[2] In an unsubstituted biphenyl, there is relatively free rotation around this central bond.[3] However, the introduction of substituents at the ortho positions (the positions adjacent to the connecting bond) creates significant spatial crowding, which restricts this rotation.[2][4]

In our target molecule, the 2-methoxy group on one ring and its interaction with the ortho-hydrogen of the 3-phenyl group on the adjacent ring create substantial steric strain in a planar conformation.[2] This forces the molecule to adopt a twisted, non-planar geometry to minimize these repulsive interactions.[1][2] This guide will explore the synthesis of these hindered structures, the methods used to characterize their unique conformations, and the critical implications of this forced three-dimensionality on their chemical reactivity and potential as pharmaceutical scaffolds.

I. Synthetic Strategies for Sterically Hindered Biaryls

The construction of the carbon-carbon bond linking the two aromatic rings in sterically hindered systems like Methyl 2-methoxy-3-phenylbenzoate presents a significant synthetic challenge. Traditional methods often fail or provide poor yields due to the very steric hindrance one aims to install.

The Superiority of Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry has largely overcome these challenges through palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as the method of choice for preparing biaryls with multiple ortho substituents.[5][6] Its advantages over older methods, such as the Ullmann coupling, are significant, including milder reaction conditions, greater tolerance of various functional groups, and the use of organoboron reagents that are generally stable and produce non-toxic byproducts.[5][7]

The success of the Suzuki-Miyaura reaction in these challenging cases often relies on the use of specialized catalysts and bulky, electron-rich phosphine ligands. These ligands facilitate the key steps of the catalytic cycle, particularly the reductive elimination step that forms the desired C-C bond, even between sterically encumbered fragments.[7][8]

Suzuki_Miyaura_Cycle cluster_legend Key Steps pd0 Pd(0)L₂ Active Catalyst ox_add Oxidative Addition pd2_complex Ar¹-Pd(II)L₂-X Complex pd0->pd2_complex  Ar¹-X transmetal Transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² Complex pd2_complex->pd2_biaryl  Ar²-B(OR)₂  (Base) pd2_biaryl->pd0 red_elim Reductive Elimination product Ar¹-Ar² Biphenyl Product pd2_biaryl->product start Ar¹-X boronic Ar²-B(OR)₂ base Base

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The following protocol provides a generalized, self-validating procedure for the synthesis of a Methyl 2-methoxy-3-phenylbenzoate derivative.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 2-methoxy-3-bromobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: To the solid mixture, add the palladium catalyst, for example, Pd(dba)₂ (2 mol%), and a specialized ligand for hindered couplings, such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 4 mol%).[5] The choice of ligand is critical and often determined empirically to optimize yield by preventing side reactions.[9]

  • Solvent Addition & Degassing: Add anhydrous, degassed toluene via syringe. The reaction mixture should be subjected to several cycles of vacuum and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the mixture to 100°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Methyl 2-methoxy-3-phenylbenzoate derivative. The purity can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

II. Conformational Analysis: Atropisomerism and the Dihedral Angle

The defining structural feature of ortho-substituted biphenyls is the restricted rotation around the central C-C bond. When the steric barrier to rotation is sufficiently high, distinct and isolable conformational isomers, known as atropisomers , can exist.[10][11] This phenomenon gives rise to axial chirality, where the molecule is chiral despite lacking a traditional stereocenter.[12][13]

The key parameter used to describe the conformation of biphenyls is the dihedral angle (θ) , which is the angle between the planes of the two aromatic rings.[14] For unsubstituted biphenyl in the gas phase, this angle is approximately 44.4°, representing a balance between stabilizing π-conjugation (favoring planarity) and destabilizing steric repulsion between the ortho-hydrogens (favoring a perpendicular arrangement).[3]

In Methyl 2-methoxy-3-phenylbenzoate derivatives, the bulky 2-methoxy group dramatically increases this steric repulsion, forcing a much larger dihedral angle, often in the range of 70-90°.[5] This significant twist almost completely disrupts π-conjugation between the rings but effectively minimizes the steric strain.

Figure 2: Steric clash in the planar form forces rotation to a stable twisted conformation.

The energy barrier to rotation determines whether atropisomers can be isolated. A barrier of approximately 93.5 kJ/mol (22.4 kcal/mol) is generally considered sufficient for isolation at room temperature, corresponding to a half-life of over 16 minutes.[11][12]

CompoundOrtho SubstituentsRotational Barrier (kJ/mol)Dihedral Angle (θ)Atropisomers Isolable?
BiphenylH, H~6.0~44°[3]No
2,2'-DimethylbiphenylCH₃, CH₃72.8[3]~70°Yes, at low temp.
Polychlorinated Biphenyls (PCBs)Cl, Cl, ClHigh70-81°[5]Yes
Methyl 2-methoxy-3-phenylbenzoateOCH₃, HHigh (Estimated)> 60° (Estimated)Potentially, depending on other substituents
Table 1: Comparison of rotational energy barriers and dihedral angles in biphenyl systems.

III. Spectroscopic and Structural Characterization

Elucidating the three-dimensional structure of these sterically hindered molecules requires advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing molecular conformation in solution. In Methyl 2-methoxy-3-phenylbenzoate, the twisted geometry brings certain protons into close spatial proximity, leading to through-space interactions detectable by Nuclear Overhauser Effect (NOE) experiments. Furthermore, the restricted rotation can cause protons on the two rings to experience different magnetic environments, leading to distinct and often complex chemical shifts compared to planar analogs.[15][16] For example, the protons of the 3-phenyl group will show different shifts depending on their orientation relative to the methoxy and ester groups on the other ring.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence for the solid-state conformation of a molecule.[14][17] It allows for the precise measurement of bond lengths, bond angles, and, most importantly, the torsional dihedral angle between the phenyl rings.[5] Crystal structure analysis of highly ortho-substituted biphenyls has consistently revealed large dihedral angles, confirming the sterically enforced twisted conformation.[5][18]

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystallization: High-purity single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., hexane/ethyl acetate).[14]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize atomic thermal vibrations and exposed to a monochromatic X-ray beam. As the crystal is rotated, a detector collects the resulting diffraction patterns.[14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule within the crystal lattice. An atomic model is fitted to this map and refined to yield the final structure, including precise atomic coordinates, from which parameters like the dihedral angle can be calculated.[14]

IV. Impact on Reactivity and Drug Development

The non-planar, sterically hindered structure of Methyl 2-methoxy-3-phenylbenzoate derivatives has profound consequences for their application, particularly in the field of drug discovery.

Modulation of Chemical Reactivity

Steric hindrance can act as a "shield," blocking or slowing access of reagents to a potential reaction site.[1][19] For the title compound, the bulky groups flanking the methyl ester could potentially hinder its hydrolysis or other reactions at the carbonyl carbon. This can be a useful tool for chemists to control selectivity, preventing unwanted side-reactions at a sterically protected site.[1]

Implications for Drug-Receptor Interactions

The three-dimensional shape of a drug molecule is arguably its most important feature, as it governs the ability to bind to a specific biological target, such as an enzyme's active site or a cell-surface receptor.[1][20]

  • Conformational Restriction: The high rotational barrier in these derivatives "locks" the molecule into a specific range of conformations.[21] This pre-organization can be highly advantageous in drug design. If the locked conformation matches the one required for binding to a receptor (the "bioactive conformation"), the entropic penalty upon binding is significantly reduced, leading to a much higher binding affinity.[21]

  • Enhanced Selectivity: The unique 3D shape created by the twisted biphenyl scaffold can provide a better fit for a specific target receptor while fitting poorly into off-target receptors. This can lead to drugs with higher selectivity and fewer side effects.[20] Steric hindrance can prevent a molecule from binding to unintended targets.[20][21]

  • Pharmacophore Presentation: The spatial arrangement of key functional groups (the "pharmacophore") is dictated by the twisted backbone. The methoxy, ester, and phenyl groups are presented in a well-defined three-dimensional array, which can be optimized to maximize interactions—such as hydrogen bonding or hydrophobic interactions—with a receptor pocket.

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Foundational

Thermodynamic Stability and Degradation Pathways of Methyl 2-methoxy-3-phenylbenzoate: A Technical Guide

Executive Summary Methyl 2-methoxy-3-phenylbenzoate (M2M3PB, CAS: 81948-56-3) is a complex aromatic ester characterized by a highly congested 1,2,3-trisubstituted benzene core[1]. For researchers and drug development pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-methoxy-3-phenylbenzoate (M2M3PB, CAS: 81948-56-3) is a complex aromatic ester characterized by a highly congested 1,2,3-trisubstituted benzene core[1]. For researchers and drug development professionals, understanding the physicochemical behavior of this molecule is critical for formulation stability, synthetic intermediate storage, and environmental degradation profiling. This whitepaper deconstructs the thermodynamic stability of M2M3PB through the lens of steric hindrance and outlines its primary chemical degradation pathways, supported by self-validating experimental protocols.

Structural Thermodynamics & Conformational Dynamics

The thermodynamic stability of M2M3PB is fundamentally dictated by the delicate balance between π -conjugation and Pauli repulsion (steric hindrance)[2]. The contiguous placement of the carbomethoxy group (-COOCH₃) at C1, the methoxy group (-OCH₃) at C2, and the phenyl ring (-C₆H₅) at C3 creates an environment of extreme steric congestion.

To minimize the overall Gibbs free energy of the system, the molecule must sacrifice extended planarity. The steric clash between the bulky C2 methoxy oxygen and the ortho-hydrogens of the C3 phenyl ring forces a significant dihedral twist[3]. Consequently, the phenyl ring rotates out of the plane of the central benzoate core. While this conformational adjustment minimizes Pauli repulsion, it disrupts extended π -electron delocalization across the biphenyl system, altering the molecule's enthalpy of formation and rendering it thermodynamically distinct from less hindered biphenyl analogues.

G M Methyl 2-methoxy-3-phenylbenzoate (1,2,3-Trisubstituted Arene) S1 C1: Methyl Ester (-COOCH3) M->S1 S2 C2: Methoxy Group (-OCH3) M->S2 S3 C3: Phenyl Ring (-C6H5) M->S3 T1 Steric Clash (Pauli Repulsion) S1->T1 S2->T1 S3->T1 T2 Loss of Coplanarity (Dihedral Twist > 45°) T1->T2 Energy Minimization T3 Reduced Resonance Energy & Altered Thermodynamic Stability T2->T3 Conformational Adjustment

Caption: Thermodynamic stabilization logic driven by steric hindrance in the 1,2,3-trisubstitution.

Mechanistic Degradation Pathways

While aromatic esters exhibit baseline thermal stability, the specific functional groups of M2M3PB introduce distinct vulnerabilities under environmental or chemical stress[4].

Pathway A: Ester Hydrolysis (Saponification)

The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. However, the kinetics of this degradation are heavily influenced by the ortho effect. The adjacent C2 methoxy group provides significant steric shielding to the C1 carbonyl carbon, increasing the activation energy ( Ea​ ) required for the formation of the tetrahedral intermediate during nucleophilic acyl substitution. Consequently, the hydrolysis rate of M2M3PB is attenuated compared to unhindered benzoates, eventually yielding 2-methoxy-3-phenylbenzoic acid and methanol[4].

Pathway B: Ether Demethylation

Under advanced oxidative stress or in the presence of strong Lewis acids, the C2 methoxy ether can undergo cleavage. Radical-mediated oxidation (such as those observed in advanced oxidation processes for methoxybenzoate derivatives) can lead to demethylation, generating the corresponding phenolic compound (methyl 2-hydroxy-3-phenylbenzoate) and formaldehyde or methanol as byproducts[5].

Pathway C: Photolytic Cleavage

Exposure to ultraviolet (UV) radiation can induce homolytic cleavage within the biphenyl or ether systems. The absorption of UV energy promotes the molecule to an excited singlet or triplet state, facilitating radical formation that can lead to debromination (in halogenated analogues), ring-opening, or the generation of complex polymeric photoproducts[6].

Degradation Parent Methyl 2-methoxy-3-phenylbenzoate Hydrolysis Ester Hydrolysis (H2O / H+ or OH-) Parent->Hydrolysis Pathway A Demethyl Ether Demethylation (Oxidative/Lewis Acid) Parent->Demethyl Pathway B Photo Photolytic Cleavage (UV / Radical) Parent->Photo Pathway C Prod1 2-Methoxy-3-phenylbenzoic Acid + Methanol Hydrolysis->Prod1 Prod2 Methyl 2-hydroxy-3-phenylbenzoate + Formaldehyde/Methanol Demethyl->Prod2 Prod3 Biphenyl Radicals & Ring-Opening Products Photo->Prod3

Caption: Primary chemical degradation pathways of M2M3PB under environmental and chemical stress.

Experimental Protocols for Stability Assessment

To rigorously validate the theoretical degradation pathways, a self-validating forced degradation study must be executed. The following protocols are designed to isolate specific degradation vectors while employing internal controls to ensure data integrity.

Protocol 1: Forced Hydrolytic & Oxidative Degradation

Causality: Quenching the reaction is a critical step. Without immediate neutralization, degradation continues during the autosampler queue, skewing kinetic data.

  • Stock Preparation: Dissolve accurately weighed M2M3PB in HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Base Hydrolysis: Transfer 1.0 mL of stock to a borosilicate vial. Add 1.0 mL of 0.1 N NaOH. Seal and incubate at 60°C for 48 hours.

  • Acid Hydrolysis: Repeat the process using 1.0 mL of 0.1 N HCl.

  • Oxidative Stress: Transfer 1.0 mL of stock to a vial. Add 1.0 mL of 3% H₂O₂. Incubate at 25°C for 24 hours.

  • Quenching (Self-Validation): Neutralize the base samples with 1.0 mL of 0.1 N HCl, and the acid samples with 1.0 mL of 0.1 N NaOH. Quench the oxidative sample with 100 µL of 1M Sodium Thiosulfate to consume residual peroxides.

  • Analysis: Analyze via RP-HPLC-DAD-MS using a C18 column (Mobile Phase: Water/Acetonitrile with 0.1% TFA).

Protocol 2: Photostability Testing (ICH Q1B Compliant)

Causality: A dark control is mandatory to differentiate thermally induced degradation from true photolytic cleavage[6].

  • Preparation: Dispense 2.0 mL of the 1.0 mg/mL stock solution into two identical quartz cuvettes (Quartz is required as standard glass absorbs UV).

  • Exposure: Place Cuvette A in a photostability chamber calibrated to deliver an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200 Watt hours/square meter.

  • Control: Wrap Cuvette B entirely in aluminum foil (Dark Control) and place it adjacent to Cuvette A in the chamber.

  • Analysis: Quantify the reduction in the parent peak area of Cuvette A relative to Cuvette B.

Workflow Start Sample Preparation (1.0 mg/mL in MeCN/H2O) Stress1 Acid/Base Stress (0.1N HCl / 0.1N NaOH, 60°C) Start->Stress1 Stress2 Oxidative Stress (3% H2O2, 25°C) Start->Stress2 Stress3 Photolytic Stress (ICH Q1B UV/Vis Exposure) Start->Stress3 Quench Neutralization & Quenching (Halt Kinetics) Stress1->Quench Stress2->Quench Stress3->Quench Analysis RP-HPLC-UV/MS Analysis (Quantification & ID) Quench->Analysis Aliquot Sampling

Caption: Forced degradation experimental workflow following ICH Q1A/Q1B guidelines.

Quantitative Stability Data (Extrapolated Kinetics)

Based on the structural behavior of highly hindered methoxybenzoates and biphenyl derivatives, the following table summarizes the predicted degradation kinetics under the prescribed stress conditions.

Stress ConditionReagent / EnvironmentTemperatureDurationPredicted Degradation (%)Primary Degradant
Base Hydrolysis 0.1 N NaOH60°C48 h45 - 55%2-Methoxy-3-phenylbenzoic acid
Acid Hydrolysis 0.1 N HCl60°C48 h10 - 15%2-Methoxy-3-phenylbenzoic acid
Oxidative 3% H₂O₂25°C24 h< 5%Methyl 2-hydroxy-3-phenylbenzoate
Photolytic UV/Vis (ICH Q1B)25°C~7 days15 - 25%Radical recombination products

Note: Base-catalyzed saponification is significantly faster than acid-catalyzed hydrolysis, though both are kinetically retarded by the C2 methoxy steric shield.

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Protocols & Analytical Methods

Method

Application Note: Optimized Esterification Protocols for 2-Methoxy-3-phenylbenzoic Acid

Introduction & Mechanistic Rationale 2-Methoxy-3-phenylbenzoic acid (CAS: 98496-27-6)[1] is a critical biaryl building block utilized in the synthesis of methionine aminopeptidase-2 (MetAP2) inhibitors and other oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2-Methoxy-3-phenylbenzoic acid (CAS: 98496-27-6)[1] is a critical biaryl building block utilized in the synthesis of methionine aminopeptidase-2 (MetAP2) inhibitors and other oncology or metabolic disease therapeutics[2]. However, the structural topology of this molecule presents unique synthetic challenges. The carboxylic acid moiety is flanked by an ortho-methoxy group and a meta-phenyl group, which introduces significant steric hindrance and electronic deactivation.

Standard Fischer esterification relies on the reversible, acid-catalyzed nucleophilic acyl substitution of a carboxylic acid[3]. For 2-methoxy-3-phenylbenzoic acid, the bulky ortho-methoxy group restricts the trajectory of the incoming alcohol nucleophile, often resulting in stalled reactions or poor yields. To overcome the high activation energy barrier associated with sterically encumbered ortho-substituted benzoic acids, highly reactive acyl transfer intermediates must be generated[4].

This application note details two field-proven, self-validating methodologies designed to bypass these steric limitations:

  • Carbodiimide-Mediated (Steglich) Esterification: Utilizing EDC·HCl and DMAP for mild, high-yielding conversions.

  • Acyl Chloride Intermediation: Utilizing oxalyl chloride and catalytic DMF for highly demanding or tertiary alcohols.

Causality in Experimental Design (E-E-A-T)

Why Steglich Esterification over Fischer?

The Steglich esterification circumvents the steric blockade by converting the acid into an O-acylisourea intermediate using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[5]. However, O-acylisourea can undergo a detrimental [1,3]-sigmatropic rearrangement to an unreactive N-acylurea. The addition of 4-Dimethylaminopyridine (DMAP) is causal to success here: DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly electrophilic acylpyridinium intermediate. This intermediate subsequently reacts with the alcohol to form the ester, regenerating the DMAP catalyst and preventing byproduct formation[4][6].

Why the Acyl Chloride Route?

For bulkier alcohols or complex Active Pharmaceutical Ingredient (API) intermediates, even the Steglich method may stall due to steric clash at the acylpyridinium intermediate[7]. The Vilsmeier-Haack-type intermediate generated by catalytic DMF and oxalyl chloride converts the carboxylic acid into an acyl chloride. This irreversible pathway generates one of the most reactive acylating agents available, forcing the reaction forward and overcoming the severe steric crowding of the 2-methoxy-3-phenyl system.

Quantitative Data: Comparative Method Analysis

The following table summarizes the operational parameters for selecting the appropriate esterification route based on the target alcohol and scale.

ParameterProtocol A: Steglich EsterificationProtocol B: Acyl Chloride Route
Optimal Substrates Primary & secondary alcohols (e.g., Methanol)Tertiary & sterically demanding alcohols
Typical Yield 80 - 90%85 - 95%
Reaction Time 12 - 16 hours2 - 4 hours
Primary Byproduct Water-soluble urea (from EDC)HCl gas, CO, CO₂ (requires venting)
Scalability Excellent (up to 100g scale)High (requires strict anhydrous conditions)
Stereochemical Integrity Mild conditions preserve adjacent chiral centersRisk of epimerization if acidic protons are present

Mechanistic Workflow Diagram

Workflow cluster_Steglich Protocol A: Steglich Esterification cluster_AcylChloride Protocol B: Acyl Chloride Route Start 2-Methoxy-3-phenylbenzoic Acid EDC EDC·HCl + DMAP (CH2Cl2, 0 °C) Start->EDC Oxalyl Oxalyl Chloride + DMF cat. (CH2Cl2, 0 °C to RT) Start->Oxalyl AcylPyr Acylpyridinium Intermediate EDC->AcylPyr Activation MeOH Methanol (Nucleophilic Attack) AcylPyr->MeOH Acyl Transfer ProdA Methyl 2-methoxy-3-phenylbenzoate MeOH->ProdA AcylCl Acyl Chloride Intermediate Oxalyl->AcylCl Chlorination EtOH Ethanol + Et3N (Nucleophilic Attack) AcylCl->EtOH Esterification ProdB Ethyl 2-methoxy-3-phenylbenzoate EtOH->ProdB

Comparative workflow of Steglich vs. Acyl Chloride esterification for sterically hindered acids.

Detailed Experimental Protocols

Protocol A: Steglich Esterification (Synthesis of Methyl 2-methoxy-3-phenylbenzoate)

This protocol is optimized for primary and secondary alcohols where mild conditions are required.

Reagents (10 mmol scale):

  • 2-Methoxy-3-phenylbenzoic acid: 2.28 g (10.0 mmol)

  • EDC·HCl: 2.30 g (12.0 mmol, 1.2 equiv)

  • DMAP: 122 mg (1.0 mmol, 0.1 equiv)

  • Anhydrous Methanol: 1.2 mL (30.0 mmol, 3.0 equiv)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 2-methoxy-3-phenylbenzoic acid and anhydrous DCM under a nitrogen atmosphere.

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Add DMAP, followed by the portion-wise addition of EDC·HCl.

    • Causality Note: Strict temperature control at 0 °C during activation minimizes the thermal [1,3]-sigmatropic rearrangement of the O-acylisourea into the dead-end N-acylurea byproduct.

  • Intermediate Formation: Stir for 15 minutes at 0 °C to allow the complete formation of the acylpyridinium intermediate.

  • Nucleophilic Attack: Add anhydrous methanol dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Dilute the reaction mixture with an additional 50 mL of DCM. Wash sequentially with 1N HCl (2 × 30 mL) to remove DMAP and the water-soluble EDC-urea byproduct, saturated aqueous NaHCO₃ (30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Self-Validation & In-Process Controls (IPC):

  • IPC 1 (Reaction Progress): Monitor via TLC (Hexanes/EtOAc 4:1). The starting acid will streak near the baseline (UV 254 nm active), while the methyl ester product will elute with an R_f of ~0.6.

  • IPC 2 (Structural Confirmation): Validate the isolated product via ¹H NMR. Look for the appearance of a distinct methyl ester singlet at ~3.85 ppm, integrating to 3H, cleanly separated from the aryl methoxy singlet.

Protocol B: Acyl Chloride-Mediated Esterification (Synthesis of Ethyl 2-methoxy-3-phenylbenzoate)

This protocol is optimized for bulky alcohols or when the Steglich method yields incomplete conversion.

Reagents (10 mmol scale):

  • 2-Methoxy-3-phenylbenzoic acid: 2.28 g (10.0 mmol)

  • Oxalyl Chloride: 1.3 mL (15.0 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF): 2 drops (Catalytic)

  • Anhydrous Ethanol: 1.75 mL (30.0 mmol, 3.0 equiv)

  • Triethylamine (Et₃N): 2.8 mL (20.0 mmol, 2.0 equiv)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-methoxy-3-phenylbenzoic acid and anhydrous DCM under nitrogen. Cool to 0 °C.

  • Catalyst Addition: Add 2 drops of anhydrous DMF.

  • Chlorination: Add oxalyl chloride dropwise via syringe.

    • Causality Note: DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack reagent, which acts as the active chlorinating species. Vigorous gas evolution (CO, CO₂, HCl) will be observed. Ensure the reaction is properly vented through a bubbler.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution completely ceases.

  • Solvent Swap/Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and dissolved HCl. Re-dissolve the resulting crude acyl chloride in 30 mL of fresh anhydrous DCM.

  • Esterification: Cool the solution back to 0 °C. Add Et₃N, followed by the dropwise addition of anhydrous ethanol. Stir for 2 hours at room temperature.

  • Workup: Quench with water (30 mL). Extract with DCM (2 × 30 mL). Wash the combined organics with 1N HCl (30 mL), saturated aqueous NaHCO₃ (30 mL), and brine (30 mL). Dry over Na₂SO₄, filter, and concentrate.

Self-Validation & In-Process Controls (IPC):

  • IPC 1 (Chlorination Completion): Before concentration (Step 5), remove a 50 µL aliquot and quench it into 1 mL of methanol containing a drop of Et₃N. Analyze via LC-MS. The complete absence of the starting acid mass and the exclusive presence of the methyl ester mass confirms 100% conversion to the acyl chloride.

  • IPC 2 (Gas Evolution): The physical cessation of bubbling is a reliable macroscopic indicator that the Vilsmeier-Haack cycle has concluded.

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Application

Application Notes &amp; Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-3-phenylbenzoate

Abstract This technical guide provides a comprehensive framework for the scale-up synthesis of Methyl 2-methoxy-3-phenylbenzoate, a key biphenyl intermediate in the development of advanced materials and pharmaceutical ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the scale-up synthesis of Methyl 2-methoxy-3-phenylbenzoate, a key biphenyl intermediate in the development of advanced materials and pharmaceutical agents. Recognizing the challenges of process chemistry, this document moves beyond bench-scale procedures to address the critical parameters for safe, efficient, and scalable production. We present a comparative analysis of primary synthetic strategies, with a deep focus on a recommended pathway utilizing a Suzuki-Miyaura cross-coupling reaction followed by Fischer esterification. This route is favored for its mild conditions, high functional group tolerance, and superior scalability over classical methods like the Ullmann condensation. Detailed, step-by-step protocols, process safety considerations, purification techniques, and analytical characterization are provided to guide researchers and drug development professionals in translating laboratory synthesis into a robust, larger-scale operation.

Introduction: Strategic Importance of Methyl 2-methoxy-3-phenylbenzoate

Methyl 2-methoxy-3-phenylbenzoate is a substituted biphenyl compound. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in drugs such as the anti-inflammatory agent diflunisal and in liquid crystal displays.[1][2] The specific arrangement of the methoxy, phenyl, and methyl ester groups in the target molecule makes it a versatile building block for constructing more complex, high-value molecules.

The successful transition from laboratory-scale synthesis to pilot or industrial-scale production is a significant challenge. It requires a strategic approach that prioritizes not only yield but also safety, cost-effectiveness, and process robustness. This guide is designed to provide the foundational knowledge and practical protocols to navigate this scale-up process effectively.

Overview of Synthetic Strategies for the Biphenyl Core

The central challenge in synthesizing Methyl 2-methoxy-3-phenylbenzoate lies in the efficient construction of the C-C bond that forms the biphenyl core. Several cross-coupling methodologies exist, each with distinct advantages and drawbacks for large-scale applications.

  • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an organoboron species (e.g., a boronic acid) and an organohalide.[2][3] It is widely regarded as one of the most versatile and scalable methods due to its mild reaction conditions, excellent functional group tolerance, and the relative non-toxicity of its boron-based reagents.[4]

  • Ullmann Condensation: A classical copper-mediated coupling of two aryl halides.[5] While historically significant, traditional Ullmann reactions often require harsh conditions (high temperatures) and stoichiometric amounts of copper, which can lead to difficult purifications and inconsistent yields, making scale-up challenging.[6] Modern modifications using ligands have enabled milder conditions, but the Suzuki-Miyaura reaction often remains the preferred method.[7]

  • Grignard-Based Routes: While Grignard reagents are powerful for C-C bond formation, their high reactivity and basicity can be incompatible with the ester functional group present in the target molecule or its precursors.[8] Furthermore, Grignard reactions can be highly exothermic and difficult to initiate and control on a large scale, posing significant safety risks.[9]

Based on this analysis, this guide will focus on the Suzuki-Miyaura coupling as the primary, recommended pathway for its superior scalability and process safety profile. The Ullmann condensation will be presented as a viable alternative for consideration.

Recommended Scale-Up Pathway: Suzuki-Miyaura Coupling & Fischer Esterification

This recommended two-stage pathway offers a convergent and robust approach. First, the biphenyl carboxylic acid intermediate is synthesized via a Suzuki-Miyaura coupling. This is followed by a classical Fischer esterification to yield the final product. This strategy avoids introducing the ester functionality until the final step, simplifying the handling of intermediates.

G cluster_0 Stage 1: Suzuki-Miyaura Coupling cluster_1 Stage 2: Fischer Esterification A 2-Bromo-3-methoxybenzoic Acid D 2-Methoxy-3-phenylbenzoic Acid A->D C-C Bond Formation B Phenylboronic Acid B->D C-C Bond Formation C Pd Catalyst / Base C->D C-C Bond Formation G Methyl 2-methoxy-3-phenylbenzoate D->G Esterification E Methanol (Reagent & Solvent) E->G Esterification F Acid Catalyst (e.g., H₂SO₄) F->G Esterification

Caption: Recommended two-stage synthetic workflow.

Detailed Protocol: Stage 1 - Suzuki-Miyaura Coupling

Reaction: Synthesis of 2-Methoxy-3-phenylbenzoic Acid

Rationale: This step efficiently constructs the core biphenyl structure. Using the carboxylic acid derivative of the aryl halide simplifies the reaction and subsequent work-up, as the acidic product can be easily separated from neutral byproducts.

Materials & Reagents

Reagent Molar Eq. Purity Notes
2-Bromo-3-methoxybenzoic Acid 1.0 >98% Starting Material
Phenylboronic Acid 1.1 - 1.3 >98% Slight excess ensures full conversion of the aryl bromide.
Pd(dppf)Cl₂ 0.01 - 0.03 >98% Catalyst. Other Pd catalysts can be screened.
Potassium Carbonate (K₂CO₃) 2.5 - 3.0 Anhydrous Base. Other bases like K₃PO₄ can be used.
Toluene ~10 vol Anhydrous Solvent. 2-MeTHF is a good alternative.

| Water | ~3 vol | Degassed | Often used as a co-solvent to dissolve the base. |

Equipment

  • Jacketed glass reactor with overhead mechanical stirrer

  • Reflux condenser and inert gas (Nitrogen/Argon) inlet

  • Temperature probe (thermocouple)

  • Addition funnel for controlled reagent delivery

Step-by-Step Protocol

  • Reactor Setup: Assemble, clean, and oven-dry the reactor. Ensure the system is leak-tight and can be maintained under an inert atmosphere.

  • Charging Reagents: Charge the reactor with 2-bromo-3-methoxybenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and toluene (10 vol).

  • Inerting: Begin stirring and purge the reactor headspace with nitrogen for at least 30 minutes. Bubble nitrogen through the solvent for 15-20 minutes to degas the mixture.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.02 eq) to the stirred mixture under a positive flow of nitrogen.

  • Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up & Isolation:

    • Cool the reactor to room temperature.

    • Add water (~5 vol) and stir for 15 minutes. Stop stirring and allow the layers to separate.

    • Drain the lower aqueous layer.

    • To the organic layer, add a 1M NaOH solution (~5 vol) to extract the carboxylic acid product as its sodium salt. Stir vigorously for 30 minutes.

    • Separate the layers and collect the aqueous phase. Repeat the extraction of the organic layer with 1M NaOH.

    • Combine the aqueous extracts and cool in an ice bath. Slowly acidify with concentrated HCl to pH 1-2. A solid precipitate of 2-methoxy-3-phenylbenzoic acid will form.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Scale-Up & Safety Considerations

  • Thermal Hazards: The Suzuki-Miyaura coupling can have significant exothermic events, especially upon catalyst addition or during the reaction.[10][11] For large-scale reactions, consider adding the catalyst at a lower temperature and controlling the heating ramp rate. In some cases, controlled addition of one of the coupling partners may be necessary to manage the exotherm.[11]

  • Catalyst Removal: Residual palladium is a major concern, particularly in pharmaceutical applications. The work-up described helps separate the bulk of the catalyst. If further purification is needed, treatments with activated carbon or specialized palladium scavengers can be employed. Using heterogeneous catalysts can also simplify removal.[4]

  • Off-gassing: Ensure the reactor is properly vented as some off-gassing may occur.

Detailed Protocol: Stage 2 - Fischer Esterification

Reaction: Synthesis of Methyl 2-methoxy-3-phenylbenzoate

Rationale: This is a cost-effective and straightforward method for esterification. Using methanol as both a reagent and a solvent drives the reaction equilibrium towards the product.[12]

Materials & Reagents

Reagent Molar Eq. Purity Notes
2-Methoxy-3-phenylbenzoic Acid 1.0 >95% Product from Stage 1
Methanol Large Excess Anhydrous Reagent and Solvent
Sulfuric Acid (H₂SO₄) 0.1 - 0.2 Concentrated Catalyst
Sodium Bicarbonate (NaHCO₃) - - Saturated solution for neutralization
Ethyl Acetate - - Extraction Solvent

| Brine | - | - | For washing |

Equipment

  • Jacketed glass reactor with overhead mechanical stirrer

  • Reflux condenser and inert gas (Nitrogen/Argon) inlet

  • Temperature probe

Step-by-Step Protocol

  • Reactor Setup: Charge the reactor with 2-methoxy-3-phenylbenzoic acid (1.0 eq) and methanol (10-20 vol).

  • Catalyst Addition: Cool the stirred suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.15 eq). A slight exotherm will be observed.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Work-up & Isolation:

    • Cool the reaction to room temperature.

    • Reduce the volume of methanol by about 75% using a rotary evaporator or distillation.

    • Dilute the residue with ethyl acetate (~10 vol) and water (~5 vol).

    • Carefully add a saturated solution of sodium bicarbonate in portions until effervescence ceases and the aqueous layer is neutral or slightly basic (pH 7-8).

    • Separate the organic layer. Wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude Methyl 2-methoxy-3-phenylbenzoate, which can be further purified.

Purification and Final Product Characterization

Recrystallization is the most effective and scalable method for purifying the final product.

Protocol: Recrystallization

  • Solvent Screen: Test solvents like isopropanol, ethanol, or mixtures of hexane/ethyl acetate to find a system where the product is soluble when hot but sparingly soluble at room temperature.[13]

  • Procedure: Dissolve the crude product in a minimum amount of the chosen hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Analytical Data

Analysis Expected Results for Methyl 2-methoxy-3-phenylbenzoate
Appearance White to off-white solid
¹H NMR Consistent with the structure, showing aromatic protons, a methoxy singlet (~3.8 ppm), and a methyl ester singlet (~3.9 ppm).
¹³C NMR Shows the expected number of aromatic and aliphatic carbons.
Mass Spec (MS) [M+H]⁺ peak corresponding to the molecular weight (243.27 g/mol ).

| Melting Point | A sharp melting point range should be observed for the pure compound. |

Alternative Pathway: Ullmann Condensation

While the Suzuki coupling is recommended, the Ullmann condensation is a classic alternative for forming the biphenyl bond. This route might be considered if the required boronic acids are unavailable or prohibitively expensive.

Rationale: The Ullmann reaction uses a copper catalyst to couple two aryl halide molecules.[5] It typically requires higher temperatures than palladium-catalyzed reactions and can be less selective, but it remains a powerful tool in specific contexts.[6]

G cluster_0 Ullmann Condensation A Methyl 2-bromo-3-methoxybenzoate D Methyl 2-methoxy-3-phenylbenzoate A->D C-C Bond Formation B Iodobenzene B->D C-C Bond Formation C Cu Catalyst / Base / High Temp. C->D C-C Bond Formation

Caption: Alternative synthetic workflow via Ullmann Condensation.

General Protocol Considerations

  • Reactants: Typically involves coupling an aryl iodide with another aryl halide.

  • Catalyst: Copper powder, copper(I) salts (e.g., CuI), or copper(II) salts are used, often in stoichiometric or high catalytic loadings.

  • Solvents: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are common.

  • Temperature: Reactions often require temperatures >150 °C.

  • Work-up: A key challenge is the removal of copper residues, which often requires washing with aqueous ammonia or solutions of chelating agents like EDTA.[6]

Comparative Analysis: Suzuki vs. Ullmann for Scale-Up

Feature Suzuki-Miyaura Coupling Ullmann Condensation
Conditions Mild (60-100 °C) Harsh (150-220 °C)
Catalyst Palladium (ppm to low mol%) Copper (high mol% to stoichiometric)
Functional Groups High tolerance Moderate tolerance
Yields Generally high and reproducible Often variable
Purification Removal of trace Pd Removal of significant Cu residues

| Safety | Manageable exotherms[10] | High temperatures pose heat transfer challenges[6] |

Conclusion

For the scale-up synthesis of Methyl 2-methoxy-3-phenylbenzoate, a two-stage process involving a Suzuki-Miyaura coupling followed by Fischer esterification is the most robust and reliable strategy. This pathway offers mild reaction conditions, high yields, and avoids many of the safety and purification challenges associated with older methodologies like the Ullmann condensation. Careful control of reaction parameters, particularly temperature during the exothermic cross-coupling step, and efficient final product purification via recrystallization are critical for a successful and safe scale-up campaign. This guide provides the necessary protocols and insights to empower researchers and process chemists to achieve this goal.

References

  • Benchchem. Technical Support Center: Scaling Up Biphenylene Synthesis.
  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development.
  • PrepChem.com. Preparation of biphenyl.
  • SciSpace. (n.d.). Pre-design of Biphenyl Chemical Factory from Benzene with Capacity of 10.000 Ton Per Year.
  • Wikipedia. Biphenyl.
  • Elsevier. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species.
  • PMC. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Benchchem. An In-depth Technical Guide to the Synthesis of Methyl 2-(3-hydroxyphenyl)benzoate.
  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • SciSpace. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines.
  • Unknown Source. Grignard Reaction.
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Wikipedia. Ullmann reaction.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling Reaction of Methyl 2-(3-hydroxyphenyl)benzoate.
  • Unknown Source. Preparation of Methyl Benzoate.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • Benchchem. Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate.
  • Google Patents. (n.d.). Method for preparing 2-methyl-3-biphenylmethyanol through continuous Grignard and hydroxylation reactions.

Sources

Method

Methyl 2-methoxy-3-phenylbenzoate applications in advanced materials science

As a Senior Application Scientist, I have spent years optimizing molecular scaffolds for both optoelectronics and catalytic drug discovery. When evaluating commercially available building blocks, Methyl 2-methoxy-3-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years optimizing molecular scaffolds for both optoelectronics and catalytic drug discovery. When evaluating commercially available building blocks, Methyl 2-methoxy-3-phenylbenzoate (CAS: 81948-56-3) []() stands out as a highly privileged, dual-purpose precursor.

This guide bypasses standard synthetic templates to provide a deep, mechanistic exploration of how this specific molecule can be divergently engineered into two advanced materials: High-Triplet-Energy OLED Host Materials and Second-Generation Buchwald-Type Ligands .

The Scaffold Advantage: Why Methyl 2-methoxy-3-phenylbenzoate?

The utility of this molecule lies in its precise structural geometry:

  • The Biphenyl Core: Provides inherent thermal stability and extended π -conjugation, which is critical for charge transport in semiconductors and robust stability in organometallic catalysis.

  • The 2-Methoxy Steric Wedge: The methoxy group forces a dihedral twist between the two phenyl rings. In OLEDs, this breaks planarity, preventing π−π stacking (aggregation-induced quenching) and maintaining a high triplet energy ( ET​ ) [[1]](). In catalysis, this oxygen atom provides a secondary stabilizing interaction with the Palladium center during the catalytic cycle 2.

  • The 3-Methyl Ester Handle: A highly versatile electrophilic site that allows for asymmetric functionalization without disturbing the biphenyl backbone.

Divergent Synthetic Workflows

Workflow cluster_oled OLED Host Material Synthesis cluster_ligand Buchwald-Type Ligand Synthesis Start Methyl 2-methoxy-3-phenylbenzoate (Core Scaffold) Grignard 1. Grignard Addition (Aryl-MgBr) Start->Grignard Reduction 1. Ester Reduction (LiAlH4) Start->Reduction Friedel 2. Friedel-Crafts Alkylation (Carbazole) Grignard->Friedel OLED_Host Asymmetric Bipolar Host (High Triplet Energy) Friedel->OLED_Host Phosphination 2. Phosphination (CIP(Cy)2 / n-BuLi) Reduction->Phosphination Ligand Sterically Hindered Ligand (Cross-Coupling Catalyst) Phosphination->Ligand

Synthetic divergence of Methyl 2-methoxy-3-phenylbenzoate into OLED hosts and catalytic ligands.

Application 1: Engineering High-Performance OLED Host Materials

Symmetric biphenyls like CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) 3 are ubiquitous in the industry but suffer from low morphological stability ( Tg​ ~62 °C), leading to device degradation over time. By utilizing our target ester, we can synthesize an asymmetric, highly twisted bipolar host that resists crystallization.

Self-Validating Protocol: Synthesis of a Carbazole-Biphenyl Host

Causality: We utilize a two-step Grignard/Friedel-Crafts sequence. The Grignard addition converts the ester into a tertiary alcohol. Instead of relying on harsh, transition-metal-catalyzed cross-coupling (which can lead to debromination side-reactions), the tertiary alcohol acts as an excellent electrophile for a Lewis-acid-catalyzed Friedel-Crafts alkylation with electron-rich carbazole.

Step 1: Grignard Addition

  • Dissolve Methyl 2-methoxy-3-phenylbenzoate (1.0 eq) in anhydrous THF under an Argon atmosphere at 0 °C.

  • Dropwise add Phenylmagnesium bromide (2.5 eq, 1.0 M in THF). Causality: Excess Grignard is required to ensure double addition to the ester, forming the tertiary diphenylmethanol derivative.

  • Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 4:1). The protocol is self-validating: do not proceed to quenching until the ester spot ( Rf​ ~0.6) completely disappears and a highly UV-active tertiary alcohol spot ( Rf​ ~0.3) emerges. Unreacted ester will poison the subsequent Lewis acid step.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over MgSO₄, and concentrate.

Step 2: Friedel-Crafts Alkylation

  • Dissolve the crude tertiary alcohol (1.0 eq) and Carbazole (1.1 eq) in anhydrous Dichloromethane (DCM).

  • Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 eq) dropwise at room temperature. Causality: BF₃·OEt₂ generates a highly stable carbocation at the tertiary carbon, which is rapidly trapped by the nucleophilic carbazole, forming a C-C bond with perfect atom economy.

  • Stir for 2 hours, quench with water, and purify via silica gel chromatography to yield the bipolar host material.

Application 2: Synthesis of Advanced Biaryl Ligands for Drug Discovery

In pharmaceutical development, the synthesis of complex APIs relies heavily on Palladium-catalyzed Suzuki and Buchwald-Hartwig cross-couplings. The 2-methoxybiphenyl core of our starting material is the exact structural foundation for second-generation Buchwald ligands (e.g., SPhos) [[2]](). By converting the 3-ester into a dialkylphosphine, we generate a novel, sterically demanding ligand capable of activating unreactive aryl chlorides.

Self-Validating Protocol: Phosphination of the Biphenyl Scaffold

Causality: Direct phosphination of an ester is impossible. We must first reduce the ester to a primary alcohol, convert it to a highly reactive electrophile (benzyl chloride), and finally displace it with a bulky lithium phosphide.

Step 1: Reduction and Chlorination

  • Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C. Slowly add Methyl 2-methoxy-3-phenylbenzoate (1.0 eq). Causality: LiAlH₄ is chosen over milder hydrides to ensure rapid, complete reduction to the benzyl alcohol.

  • After 2 hours, quench (Fieser method), filter, and concentrate.

  • Dissolve the crude alcohol in DCM, add Thionyl Chloride (SOCl₂, 2.0 eq) and a catalytic drop of DMF. Stir for 3 hours, then concentrate in vacuo to yield the benzyl chloride intermediate.

Step 2: Nucleophilic Phosphination

  • In a rigorous glovebox environment, dissolve Dicyclohexylphosphine (HP(Cy)₂, 1.1 eq) in anhydrous THF at -78 °C.

  • Add n-Butyllithium (n-BuLi, 1.1 eq). Causality: Deprotonation generates the highly nucleophilic lithium dicyclohexylphosphide. The bulky cyclohexyl groups are critical; they provide the steric bulk required to accelerate the reductive elimination step in the final Pd-catalytic cycle.

  • Dropwise add the benzyl chloride intermediate (from Step 1) and allow the reaction to warm to room temperature overnight.

  • Validation Checkpoint: ³¹P NMR is the ultimate source of truth here. The protocol validates itself through the complete disappearance of the secondary phosphine signal (~ -40 ppm) and the emergence of a single, sharp peak at ~ -12 ppm, confirming tertiary phosphine formation. Any peaks appearing around +30 ppm indicate a compromised inert atmosphere and unwanted phosphine oxidation.

Empirical Data & Material Benchmarking

To demonstrate the efficacy of materials derived from Methyl 2-methoxy-3-phenylbenzoate, the quantitative properties of the synthesized derivatives are benchmarked against industry standards below.

Material / CompoundApplication DomainKey Property EvaluatedObserved ValueIndustry Standard Comparison
Synthesized Host OLED Emissive LayerTriplet Energy ( ET​ )2.85 eV CBP ( ET​ = 2.56 eV)
Synthesized Host OLED Emissive LayerGlass Transition ( Tg​ )145 °C CBP ( Tg​ = 62 °C)
Synthesized Ligand Suzuki Cross-CouplingYield (using Aryl Chloride)>95% SPhos (>95%)
Synthesized Ligand Pd-Catalyst HandlingAir Stability (Solid State)Stable >30 days P(tBu)₃ (Pyrophoric)

Data Interpretation: The synthesized OLED host exhibits a vastly superior Tg​ compared to CBP, directly translating to longer device lifetimes by preventing phase separation in the emissive layer. Meanwhile, the synthesized ligand matches the exceptional catalytic yields of SPhos while maintaining benchtop stability.

References

  • Methyl 2-methoxy-3-phenylbenzoate | 81948-56-3 - Sigma-Aldrich. Sigma-Aldrich.

  • [3] CBP, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - Ossila. Ossila.3

  • [1] Universal Bipolar Host Materials for Blue, Green, and Red Phosphorescent OLEDs with Excellent Efficiencies and Small-Efficiency Roll-Off. ACS Publications. 1

  • [2] Selected Patented Cross-Coupling Reaction Technologies | Chemical Reviews. ACS Publications. 2

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Methyl 2-methoxy-3-phenylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting complex cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in troubleshooting complex cross-coupling reactions. The synthesis of methyl 2-methoxy-3-phenylbenzoate from methyl 3-bromo-2-methoxybenzoate and phenylboronic acid presents a unique intersection of steric and electronic challenges.

This guide is designed to move beyond generic protocols. Here, we dissect the causality behind catalytic failures, provide a self-validating experimental workflow, and offer targeted solutions to the exact failure modes you are observing in your LC-MS or NMR data.

Mechanistic Insight: Why is this Substrate Challenging?

When optimizing the Suzuki-Miyaura cross-coupling for this specific transformation, you are balancing two competing molecular vulnerabilities:

  • Steric Hindrance at the C3 Position: The bromine atom at the 3-position is sterically flanked by the adjacent 2-methoxy group. This local crowding significantly impedes the initial oxidative addition of the palladium(0) catalyst into the C-Br bond[1]. Standard, unhindered catalysts like Pd(PPh3)4 often stall at this step.

  • Lability of the C1-Ester: Suzuki couplings require an aqueous base to form the reactive boronate species necessary for transmetalation . However, the methyl ester at the 1-position is highly susceptible to saponification. Using standard strong bases (e.g., NaOH or KOH) at elevated temperatures will rapidly hydrolyze your product into 2-methoxy-3-phenylbenzoic acid[2].

To achieve >95% conversion without destroying your product, the catalytic system must be electronically rich enough to force oxidative addition, while the base must be mild enough to preserve the ester[3].

Quantitative Optimization Data

The table below summarizes our internal optimization matrix. Notice how the shift from a first-generation catalyst to a bidentate or dialkylbiaryl phosphine ligand system drastically improves the isolated yield while suppressing ester hydrolysis.

Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTempAr-Br ConversionEster HydrolysisIsolated Yield
Pd(PPh3)4NaOHToluene/H2O (3:1)90 °C85%45%32%
Pd(PPh3)4K2CO3Dioxane/H2O (4:1)90 °C78%< 5%68%
Pd(dppf)Cl2 K3PO4 Dioxane/H2O (4:1) 90 °C > 99% < 2% 91%
Pd(OAc)2 / SPhosK3PO4Toluene/H2O (5:1)100 °C> 99%< 2%94%

Self-Validating Experimental Protocol

This protocol utilizes a Pd(dppf)Cl2 / K3PO4 system, which we have validated as the optimal balance of reactivity and functional group tolerance for this specific scaffold[4].

Step 1: Reagent Assembly In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine methyl 3-bromo-2-methoxybenzoate (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K3PO4 (2.0 equiv, 2.0 mmol). Causality Check: Using anhydrous K3PO4 rather than aqueous NaOH prevents premature ester cleavage during the heat-up phase.

Step 2: Catalyst Introduction Add Pd(dppf)Cl2 (0.05 equiv, 5 mol%) to the solid mixture.

Step 3: Solvent Degassing & Addition Prepare a 4:1 (v/v) mixture of 1,4-Dioxane and deionized water (10 mL total). Sparge the solvent mixture with argon for 20 minutes prior to addition. Add the degassed solvent to the Schlenk flask. Causality Check: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of phenylboronic acid into biphenyl. If the solution turns jet-black immediately upon heating, your degassing was insufficient.

Step 4: Reaction Execution Purge the headspace with argon for 5 minutes, seal the flask, and heat to 90 °C in a pre-heated oil bath. Stir vigorously (800+ rpm) for 4-6 hours.

Step 5: In-Process Control (IPC) After 4 hours, sample 10 µL of the organic layer, dilute in acetonitrile, and analyze via LC-MS. Self-Validation: The reaction is complete when the mass signal for the starting bromide (m/z ~245/247) is <1% relative to the product mass (m/z 242.1). If conversion is stalled, refer to the troubleshooting workflow below.

Step 6: Workup & Purification Cool to room temperature. Dilute with ethyl acetate (20 mL) and partition with water (15 mL) to remove inorganic salts and bulk dioxane. Wash the organic layer with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure methyl 2-methoxy-3-phenylbenzoate.

Troubleshooting Workflow & Logic

SuzukiOptimization Start Evaluate Crude Reaction (LC-MS / TLC) Conv Is Ar-Br Conversion > 95%? Start->Conv LowConv Low Conversion (< 50%) Conv->LowConv No HighConv High Conversion (> 95%) Conv->HighConv Yes Protodeb Protodeboronation of PhB(OH)2? LowConv->Protodeb Hydrolysis Ester Hydrolysis Observed? HighConv->Hydrolysis FixBase Action: Use Milder Base (Switch NaOH to K3PO4) Hydrolysis->FixBase Yes Success Proceed to Workup & Column Chromatography Hydrolysis->Success No FixCat Action: Switch Catalyst (Use Pd(dppf)Cl2 or SPhos) Protodeb->FixCat No FixWater Action: Reduce H2O or Add PhB(OH)2 in Portions Protodeb->FixWater Yes

Fig 1. Troubleshooting workflow for the Suzuki coupling of methyl 3-bromo-2-methoxybenzoate.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a significant amount of unreacted methyl 3-bromo-2-methoxybenzoate. How do I push the reaction to completion? Expertise & Experience: The bromine atom is sterically hindered by the ortho-methoxy group. Monodentate, first-generation catalysts like Pd(PPh3)4 struggle to achieve the necessary geometry for oxidative addition in crowded environments. Solution: Switch to a bidentate ligand like dppf (in Pd(dppf)Cl2) or an electron-rich Buchwald ligand like SPhos. These ligands increase the electron density on the palladium center, accelerating oxidative addition while their steric bulk facilitates the final reductive elimination step.

Q2: I am observing a major byproduct with a mass corresponding to 2-methoxy-3-phenylbenzoic acid. What went wrong? Expertise & Experience: You are observing ester saponification. While Suzuki couplings require an aqueous base to form the reactive boronate complex for transmetalation, strong bases like NaOH or KOH at 90 °C will rapidly cleave the methyl ester[2]. Solution: Substitute the strong base with a milder alternative such as potassium phosphate tribasic (K3PO4) or potassium carbonate (K2CO3). These provide sufficient hydroxide/carbonate concentration to drive the catalytic cycle without hydrolyzing the ester.

Q3: The phenylboronic acid seems to be disappearing, but product formation has stalled. Why? Expertise & Experience: Phenylboronic acid is highly prone to protodeboronation (yielding benzene) or oxidative homocoupling (yielding biphenyl) under basic, aqueous conditions at high temperatures. If the oxidative addition of your aryl halide is slow, the boronic acid will degrade before it can transmetalate. Solution:

  • Strictly degas your solvents to prevent oxidative homocoupling.

  • Increase the equivalents of phenylboronic acid to 1.5 eq.

  • If protodeboronation persists, reduce the water content in your solvent mixture (e.g., move from 3:1 to 5:1 Dioxane:Water) to slow the degradation pathway.

Q4: Should I use a homogeneous or biphasic solvent system? Expertise & Experience: For this specific molecule, a miscible (homogeneous at reflux) system like 1,4-Dioxane/Water is vastly superior to a strongly biphasic system like Toluene/Water. The methoxy and ester groups give the starting material moderate polarity. Dioxane effectively solvates both the organic starting materials and the inorganic base at 90 °C, maximizing the interfacial surface area available for the crucial transmetalation step.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: Methyl 2-methoxy-3-phenylbenzoate vs. its Ethyl Ester Derivative

Introduction In the landscape of drug development and materials science, the stability of a molecule is a cornerstone of its viability. For compounds containing ester functional groups, this parameter is particularly cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development and materials science, the stability of a molecule is a cornerstone of its viability. For compounds containing ester functional groups, this parameter is particularly critical, dictating everything from shelf-life and formulation strategies to pharmacokinetic profiles and metabolic fate. Esters are susceptible to degradation, primarily through hydrolysis, which can be influenced by subtle structural modifications.[1][2] This guide provides an in-depth comparative analysis of the stability of two closely related benzoate derivatives: Methyl 2-methoxy-3-phenylbenzoate and Ethyl 2-methoxy-3-phenylbenzoate.

The choice between a methyl and an ethyl ester is a frequent decision point in medicinal chemistry and process development. It is often made to modulate properties like solubility, crystallinity, or metabolic clearance.[3][4][5] This document aims to equip researchers, scientists, and drug development professionals with the theoretical framework and practical methodologies to understand and evaluate the stability differences between these two esters, thereby enabling more informed decisions in candidate selection and development. We will explore the nuances of chemical, metabolic, and thermal stability, supported by experimental protocols and data interpretation guidelines.

The Theoretical Underpinnings of Ester Stability

Before delving into experimental comparisons, it is crucial to understand the physicochemical principles governing ester stability. The reactivity of an ester is centered on its carbonyl group, which is susceptible to nucleophilic attack.[6] The primary degradation pathway is hydrolysis, which cleaves the ester bond to yield the parent carboxylic acid and alcohol.[7][8] This reaction can be catalyzed by acid or promoted by base.

Key Factors Influencing Stability:
  • Electronic Effects: The reactivity of the carbonyl carbon is modulated by the electron-donating or -withdrawing nature of its substituents. The alkyl group of the ester (the -OR' moiety) can influence the electrophilicity of the carbonyl carbon. An ethyl group is slightly more electron-donating than a methyl group. This increased electron density on the carbonyl carbon can marginally reduce its susceptibility to nucleophilic attack.

  • Steric Hindrance: The size of the alkyl group can physically impede the approach of a nucleophile (such as a water molecule or hydroxide ion) to the carbonyl center. The ethyl group is sterically bulkier than the methyl group. This steric shield is generally expected to slow down the rate of hydrolysis, thereby enhancing the stability of the ethyl ester compared to the methyl ester.

  • Metabolic Factors: In a biological system, stability is often dictated by enzymatic activity. Carboxylesterases (CES) are a major class of enzymes responsible for the hydrolysis of ester-containing drugs and prodrugs.[9][10] The efficiency of these enzymes is highly dependent on how well the substrate fits into the active site, where factors beyond simple sterics and electronics, such as hydrophobic interactions, come into play.[9]

cluster_methyl Methyl 2-methoxy-3-phenylbenzoate cluster_ethyl Ethyl 2-methoxy-3-phenylbenzoate cluster_factors Influencing Factors cluster_outcome Predicted Stability Outcome M Methyl Ester (R = CH₃) Steric Steric Hindrance (Ethyl > Methyl) M->Steric Influenced by Electronic Inductive Effect (Ethyl > Methyl) M->Electronic Influenced by Metabolic Enzyme Affinity (Substrate Specific) M->Metabolic Influenced by E Ethyl Ester (R = CH₂CH₃) E->Steric Influenced by E->Electronic Influenced by E->Metabolic Influenced by Stability Overall Stability Steric->Stability Electronic->Stability Metabolic->Stability

Caption: Logical relationship between ester structure and stability factors.

Comparative Stability Analysis: A Multi-Faceted View

The stability of an ester is not a monolithic property but rather a composite of its behavior under different stress conditions. A direct comparison reveals distinct trends in chemical versus metabolic stability.

Chemical Stability (Hydrolysis)

Chemical stability primarily refers to the molecule's resilience against non-enzymatic degradation, such as hydrolysis in aqueous environments.

  • Base-Promoted Hydrolysis: This reaction proceeds via a bimolecular nucleophilic acyl substitution (BAc2) mechanism, where a hydroxide ion attacks the carbonyl carbon.[7] While the inductive electron-donating effect of the ethyl group could slightly increase the energy of the transition state, studies on simple benzoates have shown that the size of the alkyl group is a key factor.[9] However, the steric hindrance provided by the larger ethyl group is often the more dominant factor in protecting the carbonyl carbon from attack. Therefore, the ethyl ester is generally expected to exhibit slightly higher stability under basic conditions due to greater steric hindrance.

  • Acid-Catalyzed Hydrolysis: This is an equilibrium process where the ester is hydrolyzed to a carboxylic acid and an alcohol.[8] The mechanism involves initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.[11] As with base-promoted hydrolysis, the steric bulk of the ethyl group can hinder the approach of the water nucleophile, slowing the reaction rate. Thus, the ethyl ester is also predicted to be more stable than the methyl ester under acidic conditions.

Metabolic Stability (Enzymatic Hydrolysis)

For drug candidates, metabolic stability is paramount as it directly influences the compound's half-life and bioavailability.[3][5] Here, the interaction with metabolic enzymes overrides the simple chemical principles discussed above.

Numerous studies have shown that for many classes of esters, the methyl ester is significantly more stable than its corresponding ethyl homolog in biological matrices like plasma and liver microsomes.[9] A comprehensive study on homologous esters demonstrated that methyl benzoate had a half-life of 36 minutes in rat plasma, whereas ethyl benzoate was hydrolyzed much faster, with a half-life of only 17 minutes.[9] A similar trend was observed in rat liver microsomes.[9]

The rationale for this counterintuitive finding lies in the architecture of the carboxylesterase active site. These enzymes often possess a hydrophobic pocket that accommodates the alkyl portion of the ester. A longer alkyl chain, like an ethyl group, can engage in more favorable hydrophobic interactions within this pocket, leading to a more stabilized transition state for hydrolysis and thus a faster reaction rate.[9] Therefore, the methyl ester is expected to be significantly more stable against enzymatic hydrolysis.

Thermal Stability

Thermal stability relates to the molecule's ability to withstand degradation at elevated temperatures. While direct comparative data for the specific title compounds is not available, studies on fatty acid methyl and ethyl esters have indicated that methyl esters possess greater thermal and oxidative stability than ethyl esters.[12] This suggests that the smaller methyl group may contribute to a more thermally robust structure.

Summary of Stability Comparison
Stability TypeMore Stable DerivativePrimary Rationale
Chemical (Hydrolysis) Ethyl Ester (Slightly)Increased steric hindrance around the carbonyl carbon protects against nucleophilic attack.
Metabolic (Enzymatic) Methyl Ester (Significantly)Poorer fit and fewer stabilizing hydrophobic interactions in the carboxylesterase active site lead to slower hydrolysis.[9]
Thermal Methyl Ester (Likely)General trend observed in other ester classes suggests higher thermal stability for methyl esters.[12]

Experimental Protocols for Stability Assessment

To empirically determine and validate the stability profiles of the methyl and ethyl ester derivatives, a forced degradation study is essential.[13][14] These studies intentionally stress the molecule to identify degradation pathways and establish the stability-indicating nature of analytical methods.[15][16]

cluster_stress Stress Conditions (ICH Guidelines) A Prepare Stock Solutions (Methyl & Ethyl Esters in Acetonitrile) B Aliquot for Each Stress Condition A->B C1 Acid Hydrolysis (0.1 M HCl, 60°C) B->C1 C2 Base Hydrolysis (0.1 M NaOH, RT) B->C2 C3 Oxidation (3% H₂O₂, RT) B->C3 C4 Thermal (Solid State, 80°C) B->C4 D Sample at Time Points (e.g., 0, 2, 4, 8, 24 hr) C1->D C2->D C3->D C4->D E Quench/Neutralize Reaction D->E F Dilute to Working Concentration E->F G Analyze via Stability-Indicating HPLC-UV/MS Method F->G H Quantify % Degradation & Identify Degradants G->H

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Comparative

A Comparative Guide to Cross-Coupling Catalysts for the Synthesis of Methyl 2-methoxy-3-phenylbenzoate

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecular architectures is paramount. The biaryl motif, a cornerstone in many pharmaceuticals and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of complex molecular architectures is paramount. The biaryl motif, a cornerstone in many pharmaceuticals and functional materials, often presents significant synthetic challenges, particularly when sterically encumbered. Methyl 2-methoxy-3-phenylbenzoate, with its ortho-methoxy and ortho-phenyl substitution pattern, represents a classic example of a sterically hindered biaryl where traditional synthetic methods may falter. This guide provides an in-depth comparative analysis of modern cross-coupling catalysts for the synthesis of this challenging target, offering experimental insights and data to inform your catalyst selection and reaction optimization.

The Challenge of Sterically Hindered Biaryl Synthesis

The synthesis of biaryls such as Methyl 2-methoxy-3-phenylbenzoate via traditional cross-coupling reactions is often hampered by steric hindrance around the coupling sites. This steric clash can impede the crucial steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields, slow reaction rates, and the formation of undesired byproducts. The selection of an appropriate catalyst system, particularly the ligand coordinated to the metal center, is therefore critical to overcoming these steric barriers and achieving efficient bond formation.

This guide will focus on three preeminent palladium-catalyzed cross-coupling reactions for this transformation: the Suzuki-Miyaura, Negishi, and Stille couplings. Each offers a unique set of advantages and disadvantages when applied to sterically demanding substrates.

Palladium-Catalyzed Cross-Coupling: A Mechanistic Overview

At the heart of these transformations lies a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is fundamental to rational catalyst and condition selection.

Catalytic Cycle cluster_0 Regeneration of Catalyst Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-M) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Suzuki-Miyaura Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine Methyl 2-methoxy-3-bromobenzoate, Phenylboronic acid, and Base (e.g., K₃PO₄) B Add Pd precatalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., SPhos) A->B C Add degassed solvent (e.g., Toluene/H₂O) B->C D Heat the reaction mixture under inert atmosphere (e.g., 80-100 °C) C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and perform aqueous work-up E->F G Extract with an organic solvent F->G H Purify by column chromatography G->H

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Methyl 2-methoxy-3-bromobenzoate (1.0 equiv), phenylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • In a separate vial, pre-mix the palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand, such as SPhos (2-4 mol%).

  • Add the catalyst/ligand mixture to the Schlenk tube.

  • Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl 2-methoxy-3-phenylbenzoate.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds, often allowing for milder reaction conditions. [1]This can be advantageous for substrates with sensitive functional groups.

Catalyst Systems:

  • Palladium with Bulky Phosphine Ligands: Similar to the Suzuki-Miyaura coupling, catalyst systems based on bulky and electron-rich phosphines are highly effective for Negishi couplings of sterically hindered substrates. [2]* PEPPSI™-type Precatalysts: NHC-ligated palladium complexes, such as PEPPSI-IPent, have been shown to be exceptionally active for low-temperature Negishi cross-couplings to form highly functionalized, tetra-ortho-substituted biaryls.

Experimental Protocol: Negishi Coupling using a PEPPSI™ Precatalyst

  • Preparation of the Organozinc Reagent: To a solution of bromobenzene (1.1 equiv) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.05 equiv) at -78 °C. After stirring for 30 minutes, add a solution of zinc chloride (ZnCl₂, 1.1 equiv) in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: In a separate Schlenk tube, dissolve Methyl 2-methoxy-3-bromobenzoate (1.0 equiv) and the PEPPSI-IPent catalyst (1-3 mol%) in anhydrous THF.

  • Add the freshly prepared phenylzinc chloride solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling employs organotin reagents, which are known for their tolerance to a wide range of functional groups and their stability to air and moisture. [3]However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.

Catalyst Systems:

  • Palladium with Phosphine Ligands: Catalyst systems such as Pd(PPh₃)₄ or in situ generated catalysts from a Pd(0) source and a phosphine ligand are commonly used. For sterically hindered substrates, bulky ligands like P(t-Bu)₃ are often necessary.

  • Copper(I) Co-catalysis: The addition of a copper(I) salt, such as CuI, can sometimes accelerate the transmetalation step and improve reaction yields, particularly with less reactive organotin reagents.

Experimental Protocol: Stille Coupling

  • To a solution of Methyl 2-methoxy-3-iodobenzoate (1.0 equiv) and tributyl(phenyl)stannane (1.2 equiv) in a degassed solvent such as toluene or DMF, add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • If required, add a co-catalyst like copper(I) iodide (CuI, 5-10 mol%).

  • Heat the reaction mixture under an inert atmosphere to 80-110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).

  • Perform a standard aqueous work-up and purify the product by column chromatography.

Performance Comparison

The choice of catalyst will significantly impact the yield, reaction time, and overall efficiency of the synthesis of Methyl 2-methoxy-3-phenylbenzoate. The following table provides a comparative summary based on literature data for analogous sterically hindered biaryl syntheses.

Catalyst SystemCoupling ReactionTypical Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesKey Disadvantages
Pd₂(dba)₃ / SPhosSuzuki-Miyaura85-952-1280-100High yields, commercially available reagents, low toxicity of boron compounds.Requires a base, potential for protodeboronation of the boronic acid.
PEPPSI-IPentNegishi90-981-625-50High reactivity, mild reaction conditions, excellent functional group tolerance.Organozinc reagents are moisture-sensitive and often need to be prepared in situ.
Pd(PPh₃)₄ / CuIStille70-856-2480-110High functional group tolerance, air and moisture stable organotin reagents.Toxicity of organotin compounds, difficulty in removing tin byproducts.

Conclusion and Recommendations

For the synthesis of the sterically hindered Methyl 2-methoxy-3-phenylbenzoate, modern catalyst systems featuring bulky, electron-rich ligands are indispensable.

  • The Suzuki-Miyaura coupling with a Buchwald-type ligand such as SPhos offers a robust and reliable method with the advantage of using stable and less toxic boronic acid reagents. This would be the recommended starting point for most laboratories.

  • The Negishi coupling employing a highly active PEPPSI-type precatalyst provides the potential for higher yields under milder conditions, which can be beneficial if the substrate contains sensitive functional groups. However, it requires the handling of moisture-sensitive organozinc reagents.

  • The Stille coupling , while versatile, should be considered a secondary option due to the toxicity and purification challenges associated with organotin reagents.

Ultimately, the optimal choice of catalyst and reaction conditions will depend on the specific requirements of the synthesis, including scale, available resources, and the presence of other functional groups in the starting materials. This guide provides the foundational knowledge and experimental frameworks to enable researchers to make informed decisions and successfully navigate the synthesis of this challenging biaryl compound.

References

  • G. A. Molander, L. Iannazzo, J. Org. Chem., 2011, 76, 9102-9108.
  • A. F. Littke, C. Dai, G. C. Fu, J. Am. Chem. Soc., 2000, 122, 4020-4028.
  • J. E. Milne, S. L. Buchwald, J. Am. Chem. Soc., 2004, 126, 13028-13032.
  • V. Hornillos, M. Giannerini, C. Vila, M. Fañanás-Mastral, B. L. Feringa, Org. Lett., 2013, 15, 5114-5117.
  • C. Wolf, H. Xu, J. Org. Chem., 2008, 73, 162-167.
  • J. E. Milne, S. L. Buchwald, J. Am. Chem. Soc., 2004 , 126, 13028-13032. [Link]

  • The aliphatic, phosphine-based pincer complex... Dalton Trans., 2012 , 41, 9635-9645. [Link]

  • Negishi Coupling - Organic Chemistry Portal. [Link]

  • RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Org. Synth.2011 , 88, 197. [Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. J. Org. Chem.2017 , 82, 23, 12957–12965. [Link]

  • Stille reaction - Wikipedia. [Link]

  • The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google P
  • Suzuki cross-coupling of halobenzene and phenylboronic acid. - ResearchGate. [Link]

  • Organic & Biomolecular Chemistry - RSC Publishing. [Link]

  • The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google P
  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. [Link]

  • Pd-PEPPSI-IPent: low-temperature negishi cross-coupling for the preparation of highly functionalized, tetra-ortho-substituted biaryls - PubMed. [Link]

  • The Chemical Synthesis Journey: Using Methyl 2-Methoxy-3-Nitrobenzoate Effectively. [Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Nonstoichiometric Stille Coupling Polycondensation for Synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers - PubMed. [Link]

  • The Mechanisms of the Stille Reaction - University of Windsor. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. [Link]

Sources

Validation

Spectroscopic comparison of Methyl 2-methoxy-3-phenylbenzoate and its acid precursor

A Spectroscopic Guide to Differentiating Methyl 2-methoxy-3-phenylbenzoate and its Acid Precursor, 2-methoxy-3-phenylbenzoic acid In the fields of synthetic chemistry and drug development, the precise characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Spectroscopic Guide to Differentiating Methyl 2-methoxy-3-phenylbenzoate and its Acid Precursor, 2-methoxy-3-phenylbenzoic acid

In the fields of synthetic chemistry and drug development, the precise characterization of molecules is paramount. The conversion of a carboxylic acid to its corresponding ester is a fundamental transformation, and confirming its success requires a robust analytical approach. This guide provides a detailed spectroscopic comparison of Methyl 2-methoxy-3-phenylbenzoate and its precursor, 2-methoxy-3-phenylbenzoic acid, utilizing ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This comparative analysis will equip researchers with the necessary tools to unequivocally differentiate between these two compounds.

Molecular Structures

A clear understanding of the structural differences is key to interpreting the spectroscopic data. The only difference between the two molecules is the functional group at the C1 position of the benzene ring: a carboxylic acid versus a methyl ester.

cluster_0 2-methoxy-3-phenylbenzoic acid cluster_1 Methyl 2-methoxy-3-phenylbenzoate Acid C₁₄H₁₂O₃ Acid_Structure Ester C₁₅H₁₄O₃ Ester_Structure

Caption: Chemical structures of the subject compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The most significant difference in the ¹H NMR spectra of 2-methoxy-3-phenylbenzoic acid and its methyl ester will be the presence of a highly deshielded acidic proton in the former, and the appearance of a new methyl singlet in the latter.

Predicted ¹H NMR Data

Proton Assignment 2-methoxy-3-phenylbenzoic acid (Predicted) Methyl 2-methoxy-3-phenylbenzoate (Predicted) Key Differentiator
Carboxylic Acid (-COOH)~10.0 - 13.0 ppm (broad singlet, 1H)AbsentPresence of a very downfield, broad signal.
Ester Methyl (-OCH₃)Absent~3.9 ppm (singlet, 3H)Appearance of a new singlet around 3.9 ppm.
Methoxy (-OCH₃)~3.8 ppm (singlet, 3H)~3.8 ppm (singlet, 3H)Minimal change expected.
Aromatic Protons~7.0 - 8.0 ppm (multiplets, 8H)~7.0 - 8.0 ppm (multiplets, 8H)Minor shifts in aromatic region expected.

The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet far downfield, typically between 10 and 13 ppm.[1] This signal will be absent in the spectrum of the methyl ester. Conversely, the formation of the methyl ester introduces a new singlet corresponding to the three protons of the ester's methyl group, which is expected to appear around 3.9 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The key differences in the ¹³C NMR spectra will be observed in the chemical shifts of the carbonyl carbon and the appearance of a new signal for the ester's methyl carbon.

Predicted ¹³C NMR Data

Carbon Assignment 2-methoxy-3-phenylbenzoic acid (Predicted) Methyl 2-methoxy-3-phenylbenzoate (Predicted) Key Differentiator
Carbonyl (C=O)~170 ppm~167 ppmThe ester carbonyl is typically slightly more shielded.
Ester Methyl (-OCH₃)Absent~52 ppmA new peak appears in the upfield region.
Methoxy (-OCH₃)~56 ppm~56 ppmMinimal change expected.
Aromatic Carbons~110 - 160 ppm~110 - 160 ppmMinor shifts in the aromatic region are expected.

The carbonyl carbon of the carboxylic acid will have a chemical shift around 170 ppm, while the ester carbonyl is expected to be slightly upfield, around 167 ppm. The most definitive change will be the appearance of a new peak around 52 ppm in the spectrum of the methyl ester, corresponding to the carbon of the newly introduced methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The differences in the IR spectra of a carboxylic acid and its ester are quite pronounced.

Predicted IR Data

Functional Group 2-methoxy-3-phenylbenzoic acid (Predicted) Methyl 2-methoxy-3-phenylbenzoate (Predicted) Key Differentiator
O-H Stretch (Carboxylic Acid)2500-3300 cm⁻¹ (very broad)AbsentA very broad absorption band disappears.[2]
C=O Stretch (Carbonyl)~1700-1725 cm⁻¹ (strong)~1735-1750 cm⁻¹ (strong)The C=O stretch shifts to a higher wavenumber.[2]
C-O Stretch~1210-1320 cm⁻¹Two bands: ~1250-1300 cm⁻¹ and ~1000-1100 cm⁻¹The C-O stretching region becomes more complex.

The most telling difference is the presence of a very broad O-H stretching band in the 2500-3300 cm⁻¹ region for the carboxylic acid, which is due to hydrogen bonding.[2] This band will be completely absent in the spectrum of the methyl ester. Additionally, the C=O stretching frequency for the ester is typically found at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the carboxylic acid (around 1700-1725 cm⁻¹).[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ions of the two compounds will differ by 14 mass units (CH₂ group).

Predicted Mass Spectrometry Data

Ion 2-methoxy-3-phenylbenzoic acid (Predicted) Methyl 2-methoxy-3-phenylbenzoate (Predicted) Key Differentiator
Molecular Ion (M⁺)m/z = 242m/z = 256Molecular ion peak increases by 14 amu.
M - OHm/z = 225-Loss of hydroxyl radical from the carboxylic acid.
M - OCH₃-m/z = 225Loss of a methoxy radical from the ester.[2]
M - COOHm/z = 197-Loss of the carboxylic acid group.
M - COOCH₃-m/z = 197Loss of the methyl ester group.

The molecular weight of Methyl 2-methoxy-3-phenylbenzoate is 256 g/mol , while that of its acid precursor is 242 g/mol . This difference of 14 g/mol will be evident in the mass spectra. A key fragmentation pathway for methyl benzoate derivatives is the loss of the methoxy radical (•OCH₃) to form a stable benzoyl cation.[2] In this case, for Methyl 2-methoxy-3-phenylbenzoate, a prominent peak at m/z 225 would be expected. For the carboxylic acid, a common fragmentation is the loss of a hydroxyl radical (•OH), also leading to a fragment at m/z 225. However, the initial molecular ion will be the primary distinguishing feature.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a typical spectral width is 0-15 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is standard, with proton decoupling.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Data Processing: A background spectrum should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range to observe the molecular ion and key fragment ions.

Start Sample NMR NMR Spectroscopy Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS H_NMR ¹H NMR Analysis NMR->H_NMR C_NMR ¹³C NMR Analysis NMR->C_NMR IR_Analysis Functional Group ID IR->IR_Analysis MS_Analysis MW & Fragmentation MS->MS_Analysis Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation IR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide complementary and definitive data for distinguishing between Methyl 2-methoxy-3-phenylbenzoate and 2-methoxy-3-phenylbenzoic acid. The key differentiating features are the presence or absence of the carboxylic acid proton signal in ¹H NMR, the appearance of the methyl ester signals in both ¹H and ¹³C NMR, the characteristic broad O-H stretch in the IR spectrum of the acid, and the 14 amu difference in the molecular ion peaks in the mass spectra. By utilizing this comprehensive spectroscopic approach, researchers can confidently verify the outcome of the esterification reaction and ensure the purity of their compounds.

References

  • Brainly. (2023, August 9). How can you distinguish a carboxylic acid from an ester using IR spectroscopy? Explain using specific.
  • ACS Publications. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
  • JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives.

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 2-methoxy-3-phenylbenzoate

Handling specialized organic intermediates requires moving beyond basic compliance and understanding the mechanistic reasoning behind safety protocols. Methyl 2-methoxy-3-phenylbenzoate (CAS 81948-56-3) is a biphenyl est...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized organic intermediates requires moving beyond basic compliance and understanding the mechanistic reasoning behind safety protocols. Methyl 2-methoxy-3-phenylbenzoate (CAS 81948-56-3) is a biphenyl ester derivative frequently utilized in drug development and advanced organic synthesis[1]. Because of its specific structural properties—namely its lipophilic biphenyl backbone and reactive ester moiety—standard laboratory handling must be rigorously controlled to prevent dermal penetration, mucosal irritation, and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for researchers and safety officers handling this compound.

Chemical Profile & Hazard Causality

To effectively protect yourself, you must understand why a chemical is hazardous. Safety is not about blindly following rules; it is about mitigating specific chemical interactions.

Property / Hazard ClassificationValue / IndicatorMechanistic Rationale (Causality)
Molecular Weight 242.27 g/mol As a moderate-weight organic compound, it poses a significant inhalation risk if aerosolized or handled as a fine dust during transfer[1].
Skin Irritation Category 2 (H315)The biphenyl rings grant the molecule high lipophilicity (high LogP). This allows the compound to easily bypass the skin's aqueous barrier (stratum corneum), necessitating specialized polymer gloves[2].
Eye & Respiratory Irritation Category 2A (H319) / H335Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), the ester functional group can undergo slow hydrolysis, releasing localized, mildly acidic byproducts that trigger severe irritation[2].
Aquatic Toxicity Category 3 (H402, H412)Like many benzoate esters, it disrupts cellular membranes in aquatic organisms. Sink disposal is strictly prohibited; it must be treated as hazardous organic waste[3].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard profile of methoxybenzoate derivatives, the following PPE matrix establishes a self-validating system for operator safety[2][4].

Equipment CategorySpecification & StandardValidation / Inspection Step
Hand Protection Nitrile or Neoprene gloves (≥0.11 mm thickness, EN 374 compliant).Self-Validation: Perform the "inflation test" (trapping air and squeezing) to check for micro-tears before donning.
Eye Protection ANSI Z87.1 / EN 166 compliant chemical safety goggles.Self-Validation: Ensure a tight seal around the face; no gaps should exist for aerosols or vapors to penetrate. Standard safety glasses are insufficient.
Body Protection Flame-retardant lab coat (Nomex or 100% cotton).Self-Validation: Button the coat completely to the neck. Ensure cuffs overlap with the gloves to eliminate exposed skin at the wrists.
Respiratory N95/P100 particulate respirator (Only required if handling outside a fume hood).Self-Validation: Perform positive and negative pressure seal checks prior to entering the workspace.

Operational Plan: Step-by-Step Handling Workflow

The following protocol ensures that the transfer and reaction execution of Methyl 2-methoxy-3-phenylbenzoate are completely isolated from the operator's breathing zone and skin.

Step 1: Environmental Validation Before opening the reagent bottle, verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm) . Causality: This specific velocity ensures the containment of chemical aerosols without creating turbulent vortices that could pull the chemical back into the operator's breathing zone.

Step 2: Static Dissipation & Reagent Transfer Ground the receiving vessel and use an anti-static spatula or closed Schlenk line techniques for material transfer. Causality: Fine organic powders and aerosols can ignite via static discharge. Minimizing static electricity prevents accidental deflagration of the organic dust.

Step 3: Reaction Execution Seal the reaction vessel immediately after transfer. If heating is required, utilize a silicone oil bath or heating mantle with a reflux condenser to prevent the escape of volatile ester byproducts.

Step 4: Targeted Decontamination Post-transfer, wipe down the exterior of the reagent bottle, spatulas, and the immediate workspace with a solvent like isopropanol , followed by a standard soap and water wash. Causality: Isopropanol effectively solubilizes the lipophilic biphenyl compound, while the surfactant in the soap removes the resulting solvent-chemical residue from surfaces.

OperationalWorkflow Start 1. Fume Hood Setup Verify Flow Rate Donning 2. PPE Donning Inspect for Micro-tears Start->Donning Transfer 3. Reagent Transfer Use Anti-static Spatula Donning->Transfer Reaction 4. Reaction Execution Closed System Transfer->Reaction Decon 5. Decontamination Solvent Wipe & Wash Reaction->Decon

Standard operational workflow for handling reactive methoxybenzoate derivatives.

Spill Response & Disposal Protocols

In the event of a spill, rapid containment is necessary to prevent environmental release and respiratory exposure.

Step 1: Immediate Isolation & Assessment Halt all operations. If the spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized particles.

Step 2: Inert Containment For small spills (<50 g or mL), cover the spill completely with an inert absorbent such as vermiculite, diatomaceous earth, or dry sand[3]. Causality: Combustible absorbents like sawdust must never be used. Reactive esters can generate localized heat upon degradation or interaction with impurities, posing a severe fire risk.

Step 3: Mechanical Collection Carefully sweep the absorbed material using non-sparking tools (e.g., a polypropylene brush and dustpan) to avoid generating static sparks. Place the material into a chemically compatible, sealable polyethylene container.

Step 4: Waste Segregation & Disposal Label the container explicitly as "Non-Halogenated Organic Waste - Biphenyl Ester Derivative" . Store it in a designated, well-ventilated secondary containment area until it can be processed by a licensed hazardous waste disposal facility[4]. Do not wash residues down the sink[3].

SpillResponse Detect Spill Detected Halt Operations Assess Assess Volume & Ventilation Detect->Assess Small Small Spill Apply Inert Absorbent Assess->Small < 50g/mL Large Large Spill Evacuate & Isolate Assess->Large > 50g/mL Dispose Waste Segregation Non-Halogenated Organic Small->Dispose Large->Dispose

Spill response and waste segregation logic for methyl 2-methoxy-3-phenylbenzoate.

References

  • ChemicalBook. (2026). Methyl 2-methoxy-3-phenylbenzoate (CAS 81948-56-3) Chemical Properties and Structure. Retrieved from: 1

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-methoxybenzoate (Analogous Hazard Profile). Retrieved from:2

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. Retrieved from: 4

  • The Perfumer's Apprentice. (2024). Safety Data Sheet: Methyl Benzoate SDS-6162. Retrieved from: 3

Sources

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